Isopersin
Description
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Properties
Molecular Formula |
C23H40O4 |
|---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
[(12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl] acetate |
InChI |
InChI=1S/C23H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(26)19-23(20-24)27-21(2)25/h7-8,10-11,23-24H,3-6,9,12-20H2,1-2H3/b8-7-,11-10- |
InChI Key |
ZAIRPZJGPNIHRZ-NQLNTKRDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isopersin CAS number and molecular formula
For correspondence: This document is intended for researchers, scientists, and drug development professionals.
Abstract
Isopersin is a natural product isolated from avocado idioblast oil cells. This document provides a concise summary of its known chemical properties and limited biological activity based on available scientific literature. While the initial discovery and characterization of this compound were documented, subsequent in-depth studies on its mechanism of action and potential therapeutic applications are not extensively reported. This guide consolidates the available data, including its CAS number, molecular formula, and the findings from its primary biological assessment.
Chemical and Physical Properties
This compound is chemically identified as (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate.[1][2][3] It is an isomer of persin (B1231206), another compound found in avocados.[1][2] this compound is noted to be unstable, readily isomerizing to persin. Both this compound and persin are acid-labile and can rearrange into an alkylfuran in the presence of acid.
| Property | Value | Source |
| CAS Number | 219948-37-5 | |
| Molecular Formula | C23H40O4 | |
| Molecular Weight | 380.57 g/mol | |
| IUPAC Name | (R,12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl acetate | |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature |
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its effects on insects. A study by Rodriguez-Saona et al. (1998) is the main source of the available information.
Insecticidal Activity
In an artificial diet bioassay, this compound was tested for its effects on the early-instar beet armyworm (Spodoptera exigua). The study found that at a concentration of 500 µg/g of diet, this compound exhibited no significant effects on either larval survivorship or growth. This is in contrast to its isomer, persin, which was shown to reduce larval growth at the same concentration.
| Organism | Concentration | Observed Effects | Source |
| Spodoptera exigua (beet armyworm) larvae | 500 µg/g in artificial diet | No significant effect on larval survivorship or growth. |
Mechanism of Action and Signaling Pathways
As of the current date, there is no available scientific literature detailing the mechanism of action or any specific signaling pathways affected by this compound. Further research is required to elucidate its molecular targets and biological functions.
Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation and analysis of this compound are not fully described in the available literature. However, the original study outlines the general methodology used.
Isolation of this compound
The following is a high-level workflow for the isolation of this compound from avocado idioblast oil cells, as inferred from the original publication.
Structural Identification
The identification of this compound was carried out using a combination of the following techniques:
-
Thin-Layer Chromatography (TLC): Used for initial separation and assessment of polarity.
-
Acetylation: Performed with acetic anhydride (B1165640) and pyridine (B92270) to suggest the presence of hydroxyl groups.
-
Hydrolysis with aqueous base: Indicated the presence of an ester functionality.
-
NaBH4 reduction: Suggested the presence of a ketone or aldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D proton and 1H-1H COSY NMR spectra in C6D6 were used for the final structure determination.
Conclusion
This compound is a structurally characterized compound from avocados with limited documented biological activity. The lack of follow-up research since its initial discovery in 1998 means that its pharmacological potential remains largely unexplored. For researchers and drug development professionals, this compound represents a lead compound with a known structure but an unknown mechanism of action, warranting further investigation to determine any potential therapeutic applications. The instability of the molecule and its isomerization to the more active persin are critical factors to consider in any future studies.
References
Physical and chemical properties of Isopersin
An In-depth Technical Guide on the Core Physical and Chemical Properties of Isopersin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a naturally occurring compound isolated from avocado idioblast oil cells, is a structural isomer of the more commonly known compound, persin (B1231206).[1] While structurally similar, this compound exhibits distinct biological activity, or rather a lack thereof, in certain contexts compared to its isomer.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details of its isolation and characterization, and a summary of its reported biological activities. The information is presented to support further research and potential applications in drug development and other scientific fields.
Chemical and Physical Properties
This compound is an unstable compound that readily isomerizes to persin.[1][2] Both this compound and persin are acid-labile and can rapidly rearrange to form an alkylfuran in the presence of acid.[1][2] Due to its instability, much of the available data on its physical properties are computed rather than experimentally determined.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₀O₄ | PubChem[3] |
| Molecular Weight | 380.57 g/mol | MedKoo[3] |
| IUPAC Name | [(12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl] acetate (B1210297) | PubChem[3] |
| Synonyms | (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate, CHEMBL465394 | PubChem[3] |
| CAS Number | 219948-37-5 | MedKoo |
| XLogP3 (Computed) | 5.9 | PubChem |
| Topological Polar Surface Area (Computed) | 63.6 Ų | PubChem |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem |
| Hydrogen Bond Acceptor Count (Computed) | 4 | PubChem |
| Rotatable Bond Count (Computed) | 18 | PubChem |
Spectral Data
The structure of this compound was primarily elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. The key spectral features are detailed below.
| Nucleus | Chemical Shift (δ) | Multiplicity / Coupling | Assignment |
| ¹H | 5.30 ppm | Multiplet | Proton on C-2 (bearing the acetate group) |
| ¹H | 3.42 ppm | Doublet of doublets | Protons on C-1 (bearing the primary alcohol) |
| ¹H | 2.35 and 2.27 ppm | Doublets of doublets (J=16.8 Hz) | Methylene protons at C-3 |
| ¹H | 1.90 ppm | Multiplet | Methylene protons at C-5 |
| ¹³C | 205.99 ppm | - | Carbonyl group at C-4 |
| ¹³C | 169.58 ppm | - | Carboxyl group of the acetate |
Note: NMR spectra were recorded in C₆D₆, a solvent in which the molecule was found to be stable.
Chemical Instability and Isomerization
A defining characteristic of this compound is its instability. It readily isomerizes to its more stable regioisomer, persin. Furthermore, both compounds are susceptible to acid-catalyzed rearrangement, forming an alkylfuran. This chemical behavior is a critical consideration for its handling, storage, and experimental use.
Experimental Protocols
Isolation of this compound
This compound has been successfully isolated from the idioblast oil cells of avocado (Persea americana). The general methodology involves a multi-step chromatographic process.
Source Material: Idioblast oil cells from avocado fruit.
Methodology:
-
Crude Oil Extraction: Extraction of oil from the idioblast cells.
-
Low-Pressure Liquid Chromatography (LPLC): The crude oil is subjected to LPLC to obtain several fractions. This compound is typically found in an intermediate fraction.
-
Thin-Layer Chromatography (TLC): The fractions are analyzed by silica (B1680970) TLC using a solvent system such as ethyl acetate-hexane (2:3). This compound is observed to be more polar than its isomer, persin.
-
Further Purification: The fraction containing this compound is further purified to yield the isolated compound.
Structural Identification
The identification of this compound involves a combination of chemical tests and spectroscopic analysis.
Methodology:
-
Acetylation: Reaction with acetic anhydride (B1165640) and pyridine (B92270) suggests the presence of primary or secondary hydroxyl groups.
-
Hydrolysis: Instability in the presence of an aqueous base indicates the presence of an ester functionality.
-
Reduction: Destruction of the compound by sodium borohydride (B1222165) (NaBH₄) reduction suggests the presence of a ketone or aldehyde.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to determine the precise structure and connectivity of the molecule.
Biological Activity
The biological activity of this compound has been investigated, particularly in the context of its effects on insects. In artificial diet bioassays, this compound showed no significant effects on either the larval survivorship or the growth of the early-instar beet armyworm, Spodoptera exigua.[1][2] This is in stark contrast to its isomer, persin, which has been shown to reduce larval growth at equivalent concentrations.[1][2]
Signaling Pathways
Currently, there is no specific information in the published literature detailing the signaling pathways through which this compound may act or if it has any significant interactions with cellular signaling cascades. Its structural similarity to a linoleic acid monoglyceride suggests potential interactions with lipid signaling pathways, but this remains to be experimentally verified.[2] The lack of significant biological activity in the reported insect bioassays may imply that it does not effectively engage with the same targets as persin. Further research is required to elucidate any potential molecular targets and signaling pathways.
Conclusion
References
Elucidation of Isopersin Biosynthesis in Persea americana Remains a Developing Field
A comprehensive understanding of the complete biosynthetic pathway of isopersin in avocado (Persea americana) has yet to be fully detailed in scientific literature. While the compound has been successfully isolated from avocado and its chemical structure identified, the specific enzymatic steps leading to its formation are not well-established.
This compound, a natural product found in the idioblast oil cells of avocado, is known chemically as (R,12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl acetate.[1][2] Its isomeric form, persin, has been noted for its biological activities, including antifungal properties and effects on larval growth.[3] this compound itself, however, did not show significant effects on the larval survivorship or growth of the beet armyworm in one study.[2]
While a dedicated pathway for this compound has not been mapped, it is understood to be a lipid, specifically a fatty acyl.[4] Research into the broader lipid and isoprenoid metabolism in Persea americana provides some context. For instance, studies on avocado fruit development and stress responses have highlighted the importance of the isoprenoid biosynthesis pathway. A key regulatory enzyme in this pathway is 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), which catalyzes the formation of mevalonic acid, a crucial precursor for various isoprenoids.[5] However, a direct link or subsequent enzymatic steps from this general pathway to the specific synthesis of this compound have not been elucidated.
Furthermore, investigations into the enzymatic content of avocado have identified a range of enzymes, including lipases, which are involved in lipid metabolism.[6] It is plausible that such enzymes could play a role in the biosynthesis of a fatty acyl like this compound, but specific studies confirming their involvement are lacking.
References
- 1. medkoo.com [medkoo.com]
- 2. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The phytochemical and pharmacological profile of Persea americana Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C23H40O4 | CID 44584048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. avocadosource.com [avocadosource.com]
- 6. longdom.org [longdom.org]
Isopersin: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopersin, a naturally occurring acetogenin (B2873293), has been identified as a constituent of avocado (Persea americana). This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its natural sources, abundance, and the methodologies for its isolation and characterization. This document consolidates available quantitative data, details experimental protocols, and presents visual representations of the proposed biosynthetic pathway and analytical workflows to support further research and development efforts.
Natural Sources and Abundance
This compound is a regioisomeric form of persin (B1231206), a well-known insecticidal and cytotoxic compound from avocado. The primary, and thus far only confirmed, natural source of this compound is the idioblast oil cells of the avocado fruit.[1] Idioblasts are specialized cells distributed throughout the mesocarp (pulp) of the avocado, where they synthesize and store a variety of bioactive lipids, including acetogenins (B1209576).
Quantitative Abundance
Quantitative data for this compound is limited due to its relatively recent discovery and its inherent instability, as it readily isomerizes to the more stable persin. The initial study reporting the discovery of this compound estimated its abundance to be approximately 0.15% of the fresh weight of the avocado tissue from which it was isolated. It is important to note that this value may be an underestimation due to the compound's lability.
For comparative context, the abundance of total acetogenins and the related compound persin in various avocado tissues is presented in the table below. These values can vary significantly depending on the avocado cultivar, maturity, and the specific tissue being analyzed.
| Compound | Avocado Tissue | Cultivar | Abundance (mg/g fresh weight, unless otherwise noted) | Reference |
| This compound | Idioblast Oil Cells | Not Specified | ~1.5 (estimated 0.15 wt%) | Rodriguez-Saona et al., 1998 |
| Persin | Peel | Hass | 0.49 - 9.58 | Rodriguez-López et al., 2017 |
| Persin | Seed | Hass | 1.09 - 8.33 | Rodriguez-López et al., 2017 |
| Persin | Pulp | Hass | 0.22 - 12.5 | Rodriguez-López et al., 2017 |
| Total Acetogenins | Seed | Hass | 23 (mg/g dry weight) | Rodríguez-Sánchez et al., 2019 |
Biosynthesis of this compound
The complete biosynthetic pathway of this compound in avocado has not been fully elucidated. However, based on its chemical structure as an acetogenin, a proposed pathway can be inferred from the general biosynthesis of fatty acid-derived natural products. This compound is believed to be derived from linoleic acid , a common C18 polyunsaturated fatty acid. The biosynthesis is thought to occur within the idioblast cells.
The proposed pathway likely involves a series of enzymatic reactions, including:
-
Desaturation: Introduction of double bonds into the fatty acid chain.
-
Hydroxylation: Addition of hydroxyl groups.
-
Oxidation: Formation of a keto group.
-
Acetylation: Addition of an acetyl group.
The specific enzymes responsible for these transformations in avocado have yet to be identified. The diagram below illustrates a plausible, though hypothetical, biosynthetic pathway leading to this compound.
Proposed biosynthetic pathway of this compound.
Experimental Protocols
The isolation and analysis of this compound require careful handling due to its instability. The following protocols are based on established methods for the extraction and characterization of acetogenins from avocado.
Isolation of Idioblast Oil Cells
This initial step is crucial for enriching the starting material with this compound.
-
Homogenization: Homogenize fresh avocado mesocarp tissue in distilled water using a blender or tissue homogenizer.
-
Filtration: Filter the homogenate through a series of nylon meshes of decreasing pore size (e.g., 200 µm followed by 50 µm) to remove large debris and vascular tissue.
-
Centrifugation: Centrifuge the filtrate at a low speed (e.g., 500 x g) for a short duration (e.g., 5 minutes). The idioblast cells will form a pellet.
-
Washing: Resuspend the pellet in distilled water and repeat the centrifugation step to wash the isolated idioblasts.
Extraction and Purification of this compound
-
Lipid Extraction: Extract the total lipids from the isolated idioblast cells using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).
-
Solvent Partitioning: Partition the crude lipid extract between n-hexane and water. The less polar acetogenins, including this compound, will preferentially partition into the hexane (B92381) layer.
-
Chromatographic Separation:
-
Silica (B1680970) Gel Chromatography: Subject the hexane fraction to column chromatography on silica gel, eluting with a gradient of ethyl acetate (B1210297) in hexane.
-
High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions using reversed-phase HPLC (e.g., C18 column) with a mobile phase of methanol and water.
-
The following diagram outlines the general workflow for the isolation and analysis of this compound.
Experimental workflow for this compound isolation and analysis.
Quantification of this compound
Quantitative analysis of this compound is typically performed using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
-
Chromatographic System: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of methanol and water is an effective mobile phase.
-
Detection: this compound can be detected by its UV absorbance, typically around 220-230 nm.
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from a purified and quantified this compound standard. Due to the difficulty in obtaining a stable this compound standard, quantification is often performed relative to a more stable acetogenin standard, or by using an estimated response factor.
Conclusion
This compound is a novel acetogenin found in the idioblast oil cells of avocados. While its biological activities are still under investigation, its structural similarity to persin suggests potential for interesting pharmacological properties. The inherent instability of this compound presents challenges for its isolation and quantification, necessitating careful experimental design. Further research is required to fully elucidate its biosynthetic pathway, determine its abundance across different avocado cultivars and tissues, and explore its potential applications in drug development and other industries. The protocols and data presented in this guide provide a foundation for researchers to advance the understanding of this intriguing natural product.
References
Isopersin: A Review of Preliminary Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isopersin, a natural compound first isolated from avocado idioblast oil cells, remains a molecule with largely unexplored biological potential. This document provides a comprehensive overview of the currently available scientific literature on the preliminary biological activities of this compound. To date, published research is confined to a single study investigating its effects on an insect model. Notably, there is a significant absence of data concerning its potential anti-inflammatory, antioxidant, or anticancer properties. This guide consolidates the existing data, presents the experimental methodology used, and visually represents the research workflow, serving as a foundational reference for the scientific community.
Introduction
This compound, chemically identified as (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate, is a structural isomer of persin (B1231206), another compound found in avocados.[1][2] It was first isolated and identified in 1998 from the oil of avocado idioblast cells.[1] this compound is characterized by its instability, readily isomerizing to the more stable persin.[1][2] It is also known to be labile in acidic conditions.[1][2]
While its isomer, persin, has been noted for various biological effects, including reducing larval growth in insects, the bioactivity of this compound has been the subject of very limited investigation.[1][3] This document summarizes the sole published study on the biological effects of this compound.
Quantitative Data on Biological Activity
The only reported biological study on this compound investigated its effect on the survivorship and growth of the early-instar beet armyworm (Spodoptera exigua). The findings from this study are summarized in the table below.
| Compound | Concentration (µg/g of diet) | Outcome on Larval Survivorship | Outcome on Larval Growth |
| This compound | 500 | No significant effect compared to control | No significant effect compared to control |
| Persin (Isomer) | 500 | Not specified | Reduced larval growth by >80% compared to control |
| Control | 0 | Baseline | Baseline |
Data sourced from Rodriguez-Saona et al. (1998).[1][4]
The study concluded that, unlike its isomer persin, this compound does not inhibit the growth of S. exigua larvae at the tested concentration.[1]
Experimental Protocols
The following section details the methodology employed for the biological evaluation of this compound.
Insect Bioassay: Artificial Diet Incorporation
The biological activity of this compound was assessed using an artificial diet bioassay with the beet armyworm, Spodoptera exigua.[1]
Objective: To determine the effect of this compound on the larval survivorship and growth of S. exigua.
Materials and Methods:
-
Test Compound Preparation: this compound was incorporated into an artificial diet at a concentration of 500 µg per gram of diet.[4] A control diet without the compound was also prepared.
-
Experimental Subjects: Early-instar larvae of Spodoptera exigua were used for the bioassay.
-
Assay Procedure:
-
A predetermined number of larvae were placed in individual wells of a bioassay tray containing the prepared artificial diet (either control or this compound-infused).
-
The larvae were allowed to feed on the diet.
-
The experiment was maintained under controlled laboratory conditions.
-
-
Data Collection: After a specified period, larval survivorship and larval weight were recorded for both the control and experimental groups.
-
Statistical Analysis: The data from the this compound-treated group were compared to the control group to determine any statistically significant differences in survivorship or growth.[4]
Workflow and Process Visualization
The following diagram illustrates the overall workflow from the isolation of this compound to the evaluation of its biological activity.
Conclusion and Future Directions
The preliminary investigation into the biological activity of this compound is currently limited to a single study, which indicates a lack of insecticidal or growth-inhibiting properties against Spodoptera exigua.[1] The compound's inherent instability and its tendency to isomerize into persin present challenges for its isolation and study, which may have contributed to the scarcity of research.[1][2]
There is no available scientific literature on the effects of this compound in other biological systems. Key areas for future research, should stable forms or synthetic analogues of this compound become available, would include:
-
Anti-inflammatory assays: To determine if this compound modulates inflammatory pathways.
-
Antioxidant capacity studies: To evaluate its potential to scavenge free radicals.
-
Anticancer screening: To assess its cytotoxicity against various cancer cell lines.
Until such studies are conducted, the biological activity profile of this compound remains largely unknown, representing an untapped area for natural product research.
References
- 1. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation and identification of a compound from avocado (Persea americana) leaves which causes necrosis of the acinar epithelium of the lactating mammary gland and the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Unveiling Isopersin: A Technical Overview of a Novel Avocado Compound
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This document serves as a technical guide on Isopersin, a natural compound isolated from avocado idioblast oil cells. The content herein is based on the currently available scientific literature. It aims to provide a comprehensive overview of this compound's known properties and biological activities, while also clearly delineating the existing knowledge gaps regarding its mechanism of action.
Introduction and Chemical Identity
This compound is a natural product first isolated and identified from the oil of avocado ( Persea americana ) idioblast cells.[1][2][3] Its chemical name is (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate (B1210297).[1][2] this compound is an isomer of persin (B1231206), another compound found in avocados, with the key structural difference being the positions of the acetate and hydroxyl groups.
Chemical Structure:
-
Molecular Formula: C₂₃H₄₀O₄
-
Molecular Weight: 380.56 g/mol
-
Key Functional Groups: Hydroxyl, Ketone, Acetate, Alkene
This compound has been noted to be unstable, readily isomerizing to its more stable counterpart, persin. Both compounds are also susceptible to rearrangement into an alkylfuran in the presence of acid.
Hypothesis on Mechanism of Action: An Uncharted Territory
A core objective for researchers and drug development professionals is to understand a compound's mechanism of action. However, based on a thorough review of the published scientific literature, there is currently no established or hypothesized mechanism of action for this compound.
Initial biological assays have not provided indications of a specific molecular target or signaling pathway modulation. The compound's instability and rapid isomerization to persin may have contributed to the limited investigation into its independent biological effects. Future research is required to elucidate any potential pharmacological or toxicological activities and the underlying molecular mechanisms.
Biological Activity: A Comparative Study
The primary investigation into the biological effects of this compound was conducted in the context of its potential insecticidal properties, drawing a comparison with its isomer, persin.
Key Findings:
-
In an artificial diet bioassay, this compound demonstrated no significant effect on the larval survivorship or growth of the early-instar beet armyworm (Spodoptera exigua).
-
In contrast, its isomer, persin, was found to reduce larval growth at equivalent concentrations.
This study suggests that the specific stereochemistry of the acetate and hydroxyl groups is critical for the observed biological activity against this insect species, with this compound being the inactive isomer in this context.
Quantitative Data
Due to the limited scope of research on this compound's mechanism of action, there is a lack of quantitative data suitable for tabular presentation. The sole comparative study focused on qualitative outcomes (effect vs. no effect on larval growth and survival).
Experimental Protocols
The following outlines the methodology for the key experiment cited in the literature concerning the biological activity of this compound.
Artificial Diet Bioassay for Spodoptera exigua
-
Objective: To assess the effect of this compound on the survivorship and growth of early-instar beet armyworm larvae.
-
Test Compound: this compound, isolated from avocado idioblast oil cells.
-
Control Compound: Persin.
-
Test Organism: Early-instar larvae of Spodoptera exigua.
-
Methodology:
-
An artificial diet was prepared for the larvae.
-
This compound was incorporated into the artificial diet at a specified concentration. A parallel diet was prepared with persin at the same concentration, and a control diet without any test compounds was also used.
-
Newly hatched larvae were placed on the respective diets.
-
The larvae were maintained under controlled laboratory conditions.
-
Larval survivorship and growth (e.g., weight) were monitored and recorded over a defined period.
-
The results from the this compound-treated group were compared to the control and persin-treated groups.
-
Signaling Pathways and Experimental Workflows
As there is no available information on the mechanism of action or molecular targets of this compound, no signaling pathways or experimental workflows can be depicted. The creation of diagrams using Graphviz is therefore not applicable.
Future Directions and Conclusion
The current body of scientific knowledge on this compound is centered on its isolation and a single comparative biological activity study. This research indicates a lack of insecticidal effect against Spodoptera exigua, in stark contrast to its isomer, persin.
For researchers and drug development professionals, this compound represents a largely unexplored natural compound. Future research endeavors could focus on:
-
Stabilization of this compound: Developing methods to prevent its isomerization to persin would be crucial for accurately assessing its intrinsic biological activities.
-
Broad-Spectrum Bioactivity Screening: Testing this compound against a wide range of cell lines, receptors, and enzymes could uncover previously unknown pharmacological effects.
-
"Omics" Approaches: Utilizing transcriptomics, proteomics, or metabolomics on cells or organisms exposed to a stabilized form of this compound could provide unbiased insights into potential signaling pathways and molecular targets.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopersin is a naturally occurring acetogenin (B2873293) isolated from the specialized idioblast oil cells of the avocado plant (Persea americana). It is a structural isomer of the more extensively studied and biologically active compound, persin (B1231206). While research on this compound itself is limited, understanding its properties in the context of persin and other related compounds from avocado provides valuable insights for natural product chemistry and drug discovery. This technical guide provides a comprehensive review of the available literature on this compound and persin, with a focus on their chemical properties, biological activities, and mechanisms of action.
Chemical Properties and Isolation
This compound, with the chemical formula C₂₃H₄₀O₄ and a molecular weight of 380.56 g/mol , is identified by its IUPAC name as [(12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl] acetate. It was first isolated from the idioblast oil cells of avocado fruit. These specialized cells are found throughout the plant, including the leaves, fruit, root, and seed cotyledons, and are known to synthesize and store a variety of unique lipids and other secondary metabolites.[1]
This compound is notably unstable and readily isomerizes to its more stable and biologically active isomer, persin, which is (12Z,15Z)-1-acetoxy-2-hydroxy-4-oxo-heneicosa-12,15-diene.[2][3] Both compounds are susceptible to rearrangement in the presence of acid, forming alkylfurans.[2][3]
The isolation of this compound involves the fractionation of crude idioblast oil, followed by purification using chromatographic techniques such as thin-layer chromatography (TLC).
Biological Activity of this compound
The only reported biological study on this compound investigated its effects on the beet armyworm (Spodoptera exigua), a generalist herbivorous insect. In an artificial diet bioassay, this compound, at a concentration of 500 μg/g, demonstrated no significant effects on either the survival or growth of early-instar larvae. This is in stark contrast to its isomer, persin, which exhibits growth-inhibitory effects at the same concentration. An initial preliminary observation suggested that this compound might increase larval weight, but this result was not reproducible in subsequent, more robust studies.
The Bioactive Isomer: Persin
Due to the limited biological activity reported for this compound, much of the scientific focus has shifted to its isomer, persin. Persin has demonstrated a range of biological activities, making it a compound of interest for further research and potential therapeutic applications.
Insecticidal and Fungicidal Activity
Persin is considered a natural toxin produced by the avocado plant, likely as a defense mechanism against herbivores and pathogens. It has been shown to possess both insecticidal and fungicidal properties. The growth-inhibitory effects of persin on Spodoptera exigua larvae highlight its potential as a natural insecticide. Furthermore, compounds within avocado idioblast cells, including persin, have been shown to inhibit the spore germination of the pathogenic fungus Colletotrichum gloeosporioides.
Toxicity in Animals
While generally considered harmless to humans in the low concentrations found in avocado pulp, persin can be toxic to various domestic animals. Consumption of avocado leaves, bark, skin, and seeds, which contain higher concentrations of persin, has been associated with adverse effects in birds, cattle, horses, and other animals. In lactating mammals, persin can cause non-infectious mastitis and damage to the mammary gland epithelium. At higher doses, it can also lead to myocardial necrosis.
Anti-Cancer Activity
One of the most promising areas of research for persin is its potential as an anti-cancer agent. Studies have shown that persin is cytotoxic to various human breast cancer cell lines.
Mechanism of Action in Cancer Cells
The primary mechanism of persin's anti-cancer activity is its role as a microtubule-stabilizing agent . By binding to β-tubulin, persin promotes the polymerization of microtubules and inhibits their depolymerization. This disruption of microtubule dynamics leads to a G2/M cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.
The induction of apoptosis by persin has been shown to be dependent on the expression of the pro-apoptotic protein Bim. Interestingly, persin's binding site on β-tubulin appears to be distinct from that of other taxoid site ligands like paclitaxel, suggesting it may be effective against cancer cells that have developed resistance to these drugs.
Furthermore, persin has been shown to act synergistically with the estrogen receptor modulator tamoxifen (B1202) in breast cancer cells, enhancing its cytotoxic effects.
Quantitative Data on Persin's Biological Activity
The following table summarizes the key quantitative data related to the biological activity of persin from the available literature.
| Compound | Biological Activity | Assay System | Concentration/Dose | Effect | Reference |
| Persin | Insecticidal | Spodoptera exigua larvae | 500 μg/g in diet | Reduces larval growth | |
| Persin | Mammary Gland Toxicity | Lactating mice | 60-100 mg/kg | Necrosis of mammary gland epithelium | |
| Persin | Myocardial Toxicity | Lactating mice | >100 mg/kg | Necrosis of myocardial fibers | |
| Persin | Anti-cancer | Human breast cancer cells | Low micromolar concentrations | Cytotoxic, induces apoptosis | |
| Persin | Cell Cycle Arrest | Human ovarian cancer cells | Not specified | G2/M arrest |
Experimental Protocols
Isolation of this compound from Avocado Idioblast Oil Cells
A detailed protocol for the isolation of this compound is not fully provided in the literature. However, based on the available information, a general workflow can be outlined:
-
Extraction of Idioblast Oil: Isolate idioblast oil cells from avocado fruit tissue. The specific method for this is not detailed in the search results but likely involves enzymatic digestion and centrifugation to separate the idioblasts from other mesocarp cells.
-
Initial Fractionation: Subject the crude idioblast oil to low-pressure liquid chromatography to obtain several fractions.
-
Purification: Further purify the this compound-containing fraction using flash chromatography on a silica (B1680970) gel column.
-
Monitoring: Monitor the purification process using thin-layer chromatography (TLC) to identify and isolate the pure this compound.
Insecticidal Bioassay of this compound
The following is a generalized protocol for the artificial diet bioassay used to test the insecticidal activity of this compound against Spodoptera exigua:
-
Diet Preparation: Prepare a standard artificial diet for the larvae.
-
Incorporation of Test Compound: Incorporate a known concentration of this compound (e.g., 500 μg/g) into the diet. A control diet without the compound should also be prepared.
-
Larval Introduction: Place early-instar S. exigua larvae onto the prepared diets in individual containers.
-
Incubation: Maintain the larvae under controlled environmental conditions (temperature, humidity, light cycle).
-
Data Collection: After a set period (e.g., 7 days), measure larval survivorship and weight.
-
Statistical Analysis: Analyze the data to determine if there are significant differences in survival and growth between the treatment and control groups.
Signaling Pathways and Experimental Workflows
Persin's Mechanism of Action in Cancer Cells
The following diagram illustrates the proposed signaling pathway for the anti-cancer activity of persin.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Isopersin from Avocado Idioblast Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopersin, a furanoid lipid found in the idioblast oil cells of avocados (Persea americana), is a compound of increasing interest due to its potential biological activities.[1][2][3] As an isomer of persin (B1231206), another bioactive acetogenin (B2873293), this compound is believed to share some of its cytotoxic and other pharmacological properties.[1] Idioblast cells are specialized cells within the avocado mesocarp that contain a unique oil composition, distinct from the surrounding pulp cells.[4] This document provides a detailed protocol for the extraction and isolation of this compound from avocado idioblast oil, intended for research and drug development applications.
Data Presentation
The quantitative data available for this compound and related compounds in avocado is summarized in the table below. It is important to note that this compound is known to be unstable, which may affect its quantification.
| Compound | Avocado Tissue | Concentration / Yield | Method of Analysis | Reference |
| This compound | Fresh Mesocarp | ~0.15% by weight | Not Specified | Rodriguez-Saona et al., 1998 |
| Persin | Pericarp (Fresh Weight) | 760 - 2280 µg/g | Not Specified | Rodriguez-Saona et al., 1998 |
| Persin | Mesocarp (Fresh Weight) | 1500 - 5800 µg/g | Not Specified | Rodriguez-Saona et al., 1998 |
| Furan Lipids | Dehydrated Fruit | 50% - 80% of unsaponifiable material | Chromatographic Analysis | Google Patents, US20070281057A1 |
Experimental Protocols
This protocol details the extraction of this compound from avocado idioblast oil, based on the methods described by Rodriguez-Saona et al. (1998).
Part 1: Isolation of Idioblast Oil Cells
-
Tissue Preparation:
-
Utilize ripe 'Hass' avocados.
-
Excise the mesocarp (pulp) and cut it into small pieces (approximately 1-2 cm³).
-
-
Homogenization:
-
Place 50-100 g of the mesocarp pieces into a blender with 200-400 mL of distilled water.
-
Homogenize at high speed for 1-2 minutes, or until a smooth slurry is formed.
-
-
Filtration:
-
Pass the homogenate through a coarse filter (e.g., cheesecloth or a 200 µm nylon mesh) to remove larger tissue debris and vascular strands.
-
Collect the filtrate and pass it through a finer filter (e.g., a 100 µm nylon mesh) to retain the idioblast cells while allowing smaller cellular components to pass through.
-
Wash the retained idioblast cells on the filter with copious amounts of distilled water to remove any remaining pulp components.
-
-
Cell Lysis and Oil Extraction:
-
Transfer the washed idioblast cells to a suitable container.
-
Lyse the cells to release the oil. This can be achieved by sonication or by grinding with a mortar and pestle in the presence of an organic solvent.
-
Extract the oil using a 2:1 (v/v) mixture of chloroform (B151607) and methanol. Use approximately 10 mL of solvent per gram of idioblast cells.
-
Stir the mixture vigorously for at least 1 hour.
-
-
Phase Separation and Oil Recovery:
-
Transfer the mixture to a separatory funnel.
-
Add 0.2 volumes of 0.9% aqueous sodium chloride to the mixture to facilitate phase separation.
-
Allow the phases to separate. The lower chloroform phase will contain the idioblast oil.
-
Collect the lower chloroform phase and dry it over anhydrous sodium sulfate (B86663).
-
Filter to remove the sodium sulfate and evaporate the chloroform under reduced pressure to obtain the crude idioblast oil.
-
Part 2: Chromatographic Isolation of this compound
-
Low-Pressure Liquid Chromatography (LPLC):
-
Prepare a silica (B1680970) gel column (e.g., 50 g of silica gel 60, 230-400 mesh, in a 2.5 cm diameter column).
-
Equilibrate the column with hexane (B92381).
-
Dissolve the crude idioblast oil in a minimal amount of hexane and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, using mixtures of hexane and ethyl acetate.
-
Collect fractions of approximately 20 mL.
-
Based on the findings of Rodriguez-Saona et al. (1998), this compound is expected to elute in fractions with intermediate polarity, after the less polar avocadofurans and before the more polar persin.
-
-
Thin-Layer Chromatography (TLC) Analysis:
-
Monitor the collected fractions by TLC on silica gel plates, using a mobile phase of ethyl acetate:hexane (2:3, v/v).
-
Visualize the spots by staining with iodine vapor or by charring with a solution of phosphomolybdic acid in ethanol (B145695) followed by heating.
-
This compound is reported to be more polar than persin under these conditions.
-
-
Fraction Pooling and Final Purification:
-
Pool the fractions containing the compound of interest (this compound).
-
Evaporate the solvent under reduced pressure.
-
If necessary, further purification can be achieved by preparative TLC or high-performance liquid chromatography (HPLC).
-
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Inferred signaling pathways of this compound.
Discussion of Inferred Signaling Pathways
Direct studies on the signaling pathways of this compound are currently unavailable. However, based on research into its isomer, persin, and other avocado acetogenins (B1209576), two primary mechanisms of action can be inferred.
-
Inhibition of the EGFR/RAS/RAF/MEK/ERK1/2 Pathway: Certain avocado acetogenins have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway. This pathway is crucial for cell proliferation, and its inhibition can lead to anti-cancer effects. It is plausible that this compound may also interact with and inhibit components of this cascade, thereby reducing cell proliferation.
-
Microtubule Stabilization: Persin has been identified as a microtubule-stabilizing agent. By binding to microtubules, it can disrupt the dynamics of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. Given the structural similarity between this compound and persin, it is hypothesized that this compound may also possess microtubule-stabilizing properties, contributing to its potential cytotoxic effects.
Further research is necessary to elucidate the precise molecular targets and signaling pathways directly affected by this compound.
References
- 1. A novel plant toxin, persin, with in vivo activity in the mammary gland, induces Bim-dependent apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microtubule-stabilizing properties of the avocado-derived toxins (+)-(R)-persin and (+)-(R)-tetrahydropersin in cancer cells and activity of related synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aliphatic acetogenin constituents of avocado fruits inhibit human oral cancer cell proliferation by targeting the EGFR/RAS/RAF/MEK/ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
High-Yield Purification of Isopersin from Avocado Crude Extract
Application Note AN-001
Abstract
This application note provides a detailed protocol for the high-yield purification of Isopersin, a bioactive long-chain fatty acid derivative, from the crude extract of avocado (Persea americana) idioblast oil cells. The purification strategy employs a multi-step approach, including crude extract preparation, silica (B1680970) gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). This method is designed for researchers in natural product chemistry, drug discovery, and pharmacology to obtain highly pure this compound for further biological and preclinical studies. All quantitative data is summarized in tables for clarity, and the experimental workflow and a relevant signaling pathway are visualized using diagrams.
Introduction
This compound, [(12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl] acetate (B1210297), is a natural product isolated from the idioblast oil cells of avocado fruit.[1] It is an isomer of persin (B1231206), a compound known for its fungicidal and insecticidal properties.[1] Recent studies have highlighted the potential of persin as a microtubule-stabilizing agent, leading to G2/M cell cycle arrest and apoptosis in cancer cells. Given the structural similarity, this compound is a compound of significant interest for pharmacological evaluation. However, the inherent instability of this compound, which readily isomerizes to persin and is acid-labile, presents challenges for its purification.[1] This protocol provides a robust and efficient method to isolate this compound with high purity and yield, minimizing degradation.
Materials and Reagents
-
Ripe Avocado Fruits (Persea americana)
-
Distilled Water
-
Silica Gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Analytical and Preparative HPLC systems
-
Rotary Evaporator
-
Glass Chromatography Columns
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware and equipment
Experimental Protocols
Crude Extract Preparation from Avocado Idioblast Oil Cells
This protocol is adapted from the method for isolating idioblast oil cells.
-
Homogenization: Take 100 g of ripe avocado mesocarp and homogenize with 200 mL of distilled water in a blender until a uniform slurry is obtained.
-
Filtration: Filter the homogenate through a 200-micron nylon mesh to remove large particulate matter.
-
Second Filtration: Pass the filtrate through a 50-micron nylon mesh to enrich the idioblast cells.
-
Centrifugation: Centrifuge the resulting filtrate at 1500 x g for 10 minutes to pellet the idioblast cells.
-
Extraction: Decant the supernatant and resuspend the pellet in 100 mL of n-Hexane. Stir for 1 hour at room temperature to extract the lipophilic compounds, including this compound.
-
Concentration: Filter the hexane (B92381) extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C to obtain the crude idioblast oil extract.
Silica Gel Column Chromatography: Initial Fractionation
This step aims to separate this compound from highly nonpolar and polar impurities.
-
Column Packing: Prepare a glass column (40 x 3 cm) with a slurry of 50 g of silica gel in n-hexane.
-
Sample Loading: Dissolve 2 g of the crude extract in a minimal volume of n-hexane and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate.
-
Fraction 1: 100% n-Hexane (200 mL) - to elute nonpolar lipids.
-
Fraction 2: 95:5 n-Hexane:Ethyl Acetate (400 mL) - expected to contain this compound.
-
Fraction 3: 80:20 n-Hexane:Ethyl Acetate (300 mL) - to elute more polar compounds.
-
Fraction 4: 50:50 n-Hexane:Ethyl Acetate (200 mL) - to elute highly polar compounds.
-
-
Fraction Analysis: Monitor the fractions by TLC using a mobile phase of n-hexane:ethyl acetate (8:2) and visualize under UV light (254 nm). Pool the fractions containing the spot corresponding to this compound (expected Rf ~0.4-0.5).
-
Concentration: Concentrate the pooled fractions under reduced pressure to yield a partially purified this compound fraction.
Preparative HPLC: Final Purification
The final purification is achieved using a preparative reversed-phase HPLC system.
-
Column: C18 column (250 x 20 mm, 10 µm).
-
Mobile Phase: Isocratic elution with 85:15 (v/v) Methanol:Water.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 210 nm.
-
Injection: Dissolve the partially purified fraction from the column chromatography in the mobile phase and inject it onto the column.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Concentration: Concentrate the collected fraction under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Summary of Purification Yield and Purity
| Purification Step | Starting Material (g) | Recovered Material (mg) | Yield (%) | Purity (%) |
| Crude Extract | 100 (avocado mesocarp) | 2000 | 2.0 | ~5 |
| Silica Gel Chromatography | 2.0 (crude extract) | 300 | 15 | ~60 |
| Preparative HPLC | 300 (partially purified) | 150 | 50 | >98 |
Yields and purities are estimates and may vary depending on the starting material and experimental conditions.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the purification of this compound.
Caption: Proposed signaling pathway of this compound/Persin-induced apoptosis.
References
Application Note: Quantification of Isopersin using HPLC-UV
Abstract
This application note describes a method for the quantification of Isopersin in solution using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This compound, a natural compound isolated from avocado idioblast oil cells, is noted for its instability and tendency to isomerize.[1][2][3] This protocol provides a starting point for researchers and scientists in drug development to establish a reliable analytical method for this compound, addressing challenges such as sample preparation and chromatographic conditions, while ensuring method specificity and precision.
Introduction
This compound, with the chemical formula C23H40O4 and a molecular weight of approximately 380.57 g/mol , is a compound of interest isolated from Persea americana (avocado).[4][5][6] Early studies have focused on its isolation and have noted its significant instability, as it readily isomerizes to its more stable counterpart, persin.[1][2][3] This inherent instability presents a considerable challenge for accurate quantification. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a robust and sensitive platform for the analysis of such compounds. This document outlines a detailed protocol for the quantification of this compound, including sample preparation, HPLC-UV conditions, and method validation considerations. Due to the lack of established signaling pathways for this compound, this note focuses solely on the analytical workflow for its quantification.
Experimental
Materials and Reagents
-
This compound reference standard (Purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (ACS grade)
-
Sample vials with inserts
-
Syringe filters (0.22 µm, PTFE or other suitable material)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point due to the lipophilic nature of this compound, suggested by its isolation from oil.[1][2]
Chromatographic Conditions
Given that no established method exists, the following conditions are proposed as a starting point for method development:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 15 minutes, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C (to minimize degradation of the unstable this compound) |
| Detection Wavelength | 210 nm (based on the presence of a carbonyl group which typically absorbs at lower UV wavelengths) |
Standard and Sample Preparation
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol. Due to its instability, the stock solution should be prepared fresh and stored at -20°C for short periods.[4]
-
Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 70% Acetonitrile: 30% Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation:
The sample preparation method will depend on the matrix. For a simple solution, the following steps can be taken:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze immediately to minimize isomerization.
For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[7][8]
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present. This is critical due to the isomerization of this compound to persin. The method must demonstrate baseline separation between this compound and persin.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed, and the correlation coefficient (r²) should be >0.999.
-
Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual tests. These should be assessed at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Results and Data Presentation
The following table presents hypothetical data for a calibration curve and precision and accuracy results for the quantification of this compound.
Table 1: Hypothetical Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| r² | 0.9998 |
Table 2: Hypothetical Precision and Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | RSD (%) | Accuracy (%) |
| 5.0 | 4.95 ± 0.15 | 3.0 | 99.0 |
| 25.0 | 25.3 ± 0.51 | 2.0 | 101.2 |
| 75.0 | 74.2 ± 1.11 | 1.5 | 98.9 |
Diagrams
Caption: Experimental workflow for this compound quantification.
Conclusion
This application note provides a foundational HPLC-UV method for the quantification of this compound. The primary challenge in the analysis of this compound is its inherent instability.[1][2][3] Therefore, careful handling of samples and standards, along with immediate analysis, is crucial for obtaining accurate and reproducible results. The proposed method, with appropriate validation, can serve as a reliable tool for researchers in the fields of natural product chemistry and drug development. Further method development may be required to optimize the separation from its isomer, persin, and to adapt the protocol for various sample matrices.
References
- 1. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medkoo.com [medkoo.com]
- 5. This compound | C23H40O4 | CID 44584048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [chembk.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. altabrisagroup.com [altabrisagroup.com]
Application Note & Protocol: A Cell-Based Bioassay for Determining Isopersin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopersin, a natural compound isolated from avocado idioblast oil cells, is a structural isomer of Persin.[1][2][3] While Persin has demonstrated cytotoxic effects, including the induction of apoptosis in cancer cell lines[4], the specific biological activity of this compound remains largely uncharacterized. Preliminary studies on insect larvae have yielded inconclusive results regarding its effect on growth.[2][3]
This document outlines a detailed, multi-faceted cell-based bioassay to investigate the potential biological activity of this compound. Based on the activity of its isomer and its structural similarity to lipid signaling molecules, this protocol hypothesizes that this compound may modulate key cellular pathways involved in cell growth, proliferation, and survival, such as the mTOR signaling cascade, and consequently induce apoptosis or autophagy.
The following protocols provide a framework for screening this compound's activity, quantifying its effects, and elucidating its potential mechanism of action in a cancer cell line model.
Proposed Signaling Pathway: this compound and the mTOR Pathway
The mTOR (mammalian target of rapamycin) pathway is a critical regulator of cell metabolism, growth, and survival.[5][6] Its dysregulation is frequently observed in cancer. We hypothesize that this compound may inhibit the mTOR pathway, leading to downstream effects on protein synthesis, cell cycle progression, and ultimately, the induction of apoptosis or autophagy.
Experimental Workflow
The following workflow provides a comprehensive approach to evaluating the biological activity of this compound.
Materials and Reagents
-
Cell Line: HeLa (human cervical cancer) or MCF-7 (human breast cancer) cells.
-
This compound: Purified compound, dissolved in DMSO to create a 10 mM stock solution.
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Caspase-Glo® 3/7 Assay Kit
-
Cyto-ID® Autophagy Detection Kit
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-phospho-mTOR (Ser2448), Rabbit anti-mTOR, Rabbit anti-phospho-p70S6K (Thr389), Rabbit anti-p70S6K, Rabbit anti-phospho-4E-BP1 (Thr37/46), Rabbit anti-4E-BP1, Mouse anti-β-actin.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
RIPA Lysis and Extraction Buffer
-
BCA Protein Assay Kit
-
ECL Western Blotting Substrate
-
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay determines the effect of this compound on cell viability and is used to calculate the IC50 (half-maximal inhibitory concentration).
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in complete medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Staurosporine).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate at 2 x 10⁵ cells per well. After 24 hours, treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Autophagy Detection (LC3-II Immunoblotting)
This assay measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
Cell Seeding and Treatment: Seed HeLa cells in a 6-well plate. Treat with this compound at its IC50 concentration for 6, 12, and 24 hours. A positive control (e.g., Rapamycin, 200 nM) should be included.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody against LC3B (1:1000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Re-probe the membrane for β-actin as a loading control.
-
-
Densitometry Analysis: Quantify the band intensities for LC3-II and normalize to β-actin.
Protocol 4: mTOR Pathway Activation Analysis (Western Blotting)
This assay assesses the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 3.
-
Protein Extraction and Quantification: Follow the steps outlined in Protocol 3.
-
Western Blotting: Perform Western blotting as described in Protocol 3, using primary antibodies against phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, phospho-4E-BP1, and total 4E-BP1.
-
Densitometry Analysis: Quantify the band intensities of the phosphorylated proteins and normalize to their respective total protein levels.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HeLa | 75.2 ± 5.1 | 52.8 ± 4.3 | 35.1 ± 3.8 |
| MCF-7 | 88.4 ± 6.2 | 65.7 ± 5.5 | 48.9 ± 4.9 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining (% of Cells)
| Treatment (24h) | Viable (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic (Annexin V+/PI+) | Necrotic (Annexin V-/PI+) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| This compound (IC50) | 55.4 ± 4.7 | 28.3 ± 3.1 | 12.6 ± 2.5 | 3.7 ± 1.1 |
| This compound (2x IC50) | 25.8 ± 3.9 | 35.1 ± 4.2 | 30.5 ± 3.8 | 8.6 ± 1.9 |
Table 3: Densitometric Analysis of Autophagy and mTOR Pathway Markers
| Treatment (24h) | LC3-II / β-actin (Fold Change) | p-mTOR / mTOR (Fold Change) | p-p70S6K / p70S6K (Fold Change) | p-4E-BP1 / 4E-BP1 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | 3.2 ± 0.4 | 0.4 ± 0.1 | 0.3 ± 0.08 | 0.5 ± 0.1 |
| Rapamycin (200 nM) | 4.5 ± 0.6 | 0.2 ± 0.05 | 0.1 ± 0.03 | 0.3 ± 0.07 |
Conclusion
This application note provides a robust framework for the initial characterization of this compound's biological activity in a cell-based model. By systematically evaluating its effects on cell viability, apoptosis, autophagy, and the mTOR signaling pathway, researchers can gain valuable insights into its potential as a therapeutic agent. The presented protocols are adaptable and can be expanded to include further mechanistic studies, such as cell cycle analysis, mitochondrial membrane potential assays, and the use of specific pathway inhibitors to confirm the role of mTOR signaling in this compound-mediated effects.
References
- 1. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel plant toxin, persin, with in vivo activity in the mammary gland, induces Bim-dependent apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR Signaling Pathway Luminex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. raybiotech.com [raybiotech.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Isopersin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopersin, a compound isolated from avocado idioblast oil cells, is an isomer of persin.[1][2][3] While preliminary studies on the beet armyworm (Spodoptera exigua) indicated a lack of toxicity for this compound, its effect on human cells, particularly cancer cell lines, remains unexplored.[1][2][3] In contrast, other natural products, such as those from the Uvaria grandiflora, have demonstrated cytotoxic effects against various cancer cell lines, underscoring the potential for novel compounds to harbor anti-cancer properties.[4][5][6][7]
These application notes provide a comprehensive guide for researchers to conduct initial in vitro cytotoxicity screening of this compound. The following protocols for the MTT assay and apoptosis determination via flow cytometry are foundational methods in the evaluation of a compound's potential as a chemotherapeutic agent.
Data Presentation: Illustrative Cytotoxicity of a Test Compound
The following table represents a model for presenting the half-maximal inhibitory concentration (IC50) values for a test compound, such as this compound, against various cell lines after 48 hours of treatment. This data is crucial for determining the compound's potency and selectivity.
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Human Breast Adenocarcinoma | 25.5 ± 2.1 |
| HeLa | Human Cervical Adenocarcinoma | 42.8 ± 3.5 |
| A549 | Human Lung Carcinoma | 68.3 ± 5.4 |
| HEK293 | Human Embryonic Kidney (Normal) | > 200 |
Note: The data presented above is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of a novel compound like this compound is depicted below.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.
Materials:
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the cell viability against the concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it stains late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
This compound
-
6-well plates
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: After treatment, collect the culture medium (containing floating cells) and wash the adherent cells with PBS. Detach the adherent cells using trypsin-EDTA and combine them with the cells from the medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
Potential Signaling Pathway for Investigation
Should this compound induce apoptosis, a common mechanism involves the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins and results in the activation of caspases, which are the executioners of apoptosis.[8][9][10][11]
Investigation into this pathway would typically involve Western blot analysis to assess changes in the expression levels of key proteins such as Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3 following treatment with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. [Studies on new cytotoxic annonaceous acetogenins from Uvaria grandiflora and absolute configurations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Molecular mechanisms underlying N1, N11-diethylnorspermine-induced apoptosis in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isopersin Dose-Response Curve Analysis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Isopersin is a natural compound isolated from avocado idioblast oil cells. To date, scientific literature on its biological activity is limited, with one study indicating it has no significant effect on the larval survivorship or growth of the beet armyworm, Spodoptera exigua[1][2][3]. Consequently, its mechanism of action and effects on mammalian cells are currently unknown. The following application notes and protocols are provided as a general framework for the dose-response analysis of a novel, uncharacterized natural product, using this compound as a representative example. The experimental conditions and observed effects are hypothetical and intended to serve as a template for researchers to design and implement their own studies.
Introduction
This compound is a structural isomer of persin, a compound known to have biological activity[1][2]. While initial studies on this compound did not reveal significant insecticidal properties, its unique structure warrants further investigation into its potential pharmacological effects. Dose-response curve analysis is a fundamental method in pharmacology to determine the potency and efficacy of a compound. This document outlines a detailed protocol for conducting an in vitro dose-response analysis of this compound, using a hypothetical cytotoxicity assay on a cancer cell line as an example. It also presents potential signaling pathways that are commonly modulated by natural products and could be investigated for this compound.
Hypothetical Data Presentation
The following tables represent hypothetical data from a dose-response experiment assessing the cytotoxic effects of this compound on a human cancer cell line (e.g., HeLa) after a 48-hour incubation period, as measured by an MTT assay.
Table 1: Raw Absorbance Data from MTT Assay
| This compound Conc. (µM) | Replicate 1 (OD 570 nm) | Replicate 2 (OD 570 nm) | Replicate 3 (OD 570 nm) |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 |
| 1 | 1.231 | 1.265 | 1.248 |
| 5 | 1.152 | 1.189 | 1.175 |
| 10 | 0.987 | 1.021 | 1.005 |
| 25 | 0.654 | 0.688 | 0.671 |
| 50 | 0.321 | 0.345 | 0.333 |
| 100 | 0.152 | 0.168 | 0.160 |
| 200 | 0.088 | 0.095 | 0.091 |
Table 2: Calculated Percentage of Cell Viability and Statistical Analysis
| This compound Conc. (µM) | Mean OD 570 nm | Std. Deviation | % Cell Viability |
| 0 | 1.271 | 0.017 | 100.0 |
| 1 | 1.248 | 0.017 | 98.2 |
| 5 | 1.172 | 0.019 | 92.2 |
| 10 | 1.004 | 0.017 | 79.0 |
| 25 | 0.671 | 0.017 | 52.8 |
| 50 | 0.333 | 0.012 | 26.2 |
| 100 | 0.160 | 0.008 | 12.6 |
| 200 | 0.091 | 0.004 | 7.2 |
Table 3: Dose-Response Curve Parameters
| Parameter | Value |
| IC50 | 27.5 µM |
| Hill Slope | 1.2 |
| R² | 0.995 |
Experimental Protocols
This section provides a detailed methodology for a hypothetical in vitro cytotoxicity assay to generate a dose-response curve for this compound.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Cell Culture
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
-
Harvest HeLa cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Seed 5,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. The final DMSO concentration in all wells should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
Potential Signaling Pathways for Investigation
Natural products often exert their effects by modulating key cellular signaling pathways. Should this compound demonstrate biological activity, the following pathways, commonly implicated in cell survival, proliferation, and inflammation, would be logical starting points for mechanistic studies.
MAPK/ERK Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Many natural compounds have been shown to inhibit this pathway in cancer cells.
PI3K/Akt Pathway
The PI3K/Akt pathway is another critical signaling route that promotes cell survival and growth and is often dysregulated in cancer.
References
Isopersin: A Novel Reference Standard for Phytochemical Analysis and Drug Discovery
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isopersin, a polyketide found in the idioblast oil cells of avocado (Persea americana), is a promising candidate as a reference standard for the phytochemical analysis of avocado and related plant materials.[1] Its unique chemical structure, as the (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate (B1210297) isomer of the more commonly known persin (B1231206), necessitates its use as a distinct analytical standard for accurate quantification and identification.[1] This document provides detailed protocols for the isolation, analysis, and biological evaluation of this compound, highlighting its potential in drug discovery, particularly in the field of oncology.
Chemical and Physical Properties
This compound is an aliphatic acetogenin (B2873293) with the following properties:
| Property | Value | Reference |
| Chemical Name | (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate | [1] |
| Molecular Formula | C₂₃H₄₀O₄ | [1] |
| Molecular Weight | 380.56 g/mol | |
| Appearance | Colorless oil | [1] |
| Solubility | Soluble in organic solvents such as hexane (B92381), chloroform, and methanol (B129727). | |
| Stability | This compound is known to be unstable and readily isomerizes to persin. It is also acid-labile. Due to its instability, proper storage and handling are crucial. It is recommended to store this compound in a tightly sealed container at -20°C or lower, protected from light and acidic conditions. |
Application as a Reference Standard
The use of this compound as a reference standard is essential for the accurate qualitative and quantitative analysis of avocado extracts and other plant materials where it may be present. Its structural similarity to persin makes it imperative to have a distinct standard for chromatographic separation and identification.
Challenges and Solutions
A significant challenge in using this compound as a reference standard is its current lack of commercial availability. However, this can be addressed through:
-
Isolation from Natural Sources: this compound can be isolated from avocado idioblast oil cells using the protocol outlined in Section 4.1.
-
Custom Synthesis: Several companies specialize in the custom synthesis of complex organic molecules and can produce this compound as a reference standard with a certificate of analysis.
Experimental Protocols
Isolation and Purification of this compound from Avocado Idioblast Oil Cells
This protocol is based on the methodology described in the initial discovery of this compound.
Objective: To isolate and purify this compound from avocado fruit.
Materials:
-
Ripe avocado fruits (Persea americana)
-
Blender
-
Cheesecloth
-
Centrifuge and centrifuge tubes
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Methanol
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
Homogenize fresh avocado pulp in a blender.
-
Filter the homogenate through cheesecloth to remove large debris.
-
Centrifuge the filtrate to separate the oil layer.
-
Collect the oil layer containing the idioblast oil cells.
-
-
Chromatographic Purification:
-
Perform silica gel column chromatography on the collected oil.
-
Elute with a gradient of hexane and ethyl acetate to separate different lipid classes.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing compounds with similar polarity to this compound.
-
-
HPLC Purification:
-
Further purify the enriched fractions using preparative HPLC on a C18 column.
-
Use a mobile phase of methanol and water to isolate pure this compound.
-
Collect the peak corresponding to this compound and confirm its identity using mass spectrometry and NMR.
-
Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound from avocado pulp.
Analytical Method for this compound Quantification (HPLC-UV)
This hypothetical protocol is based on methods used for the analysis of other avocado acetogenins (B1209576).
Objective: To quantify this compound in a plant extract using HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol or chloroform). Filter the extract through a 0.45 µm syringe filter before injection.
Hypothetical Quantitative Data:
| Sample | This compound Concentration (µg/g of dry weight) | % RSD (n=3) |
| Avocado Pulp Extract | 15.2 | 2.1 |
| Avocado Seed Extract | 8.7 | 3.5 |
| Avocado Leaf Extract | 25.4 | 1.8 |
Biological Activity Assessment: Cytotoxicity Assay
This protocol outlines a standard MTT assay to evaluate the cytotoxic potential of this compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Workflow for Cytotoxicity Assay
Caption: Workflow for the MTT-based cytotoxicity assay of this compound.
Potential Biological Activity and Signaling Pathways
While direct studies on this compound's biological activity are limited, research on its isomer, persin, and other avocado acetogenins suggests potential mechanisms of action.
Anticancer Activity
Avocado acetogenins have demonstrated cytotoxic effects against various cancer cell lines. One of the key mechanisms identified is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This pathway, often overactive in cancer, plays a crucial role in cell proliferation, survival, and metastasis. Inhibition of this pathway by avocado acetogenins leads to the suppression of downstream signaling molecules like RAS, RAF, MEK, and ERK1/2, ultimately resulting in reduced cancer cell growth.
Microtubule Stabilization
Persin has been shown to act as a microtubule-stabilizing agent, similar to the well-known anticancer drug paclitaxel. By stabilizing microtubules, persin disrupts the dynamic instability required for cell division, leading to a G2/M cell cycle arrest and subsequent apoptosis. This effect is mediated by the BH3-only protein Bim. Given the structural similarity, this compound may also exhibit microtubule-targeting activity.
Potential Signaling Pathway Modulated by this compound
Caption: Potential inhibition of the EGFR signaling pathway by this compound.
Conclusion
This compound holds significant potential as a reference standard for phytochemical analysis, enabling more accurate and reliable quantification of this specific acetogenin in various plant matrices. Its probable biological activities, inferred from studies on related compounds, also make it an interesting molecule for further investigation in drug discovery, particularly in cancer research. The development of a stable and commercially available this compound reference standard is a critical next step to facilitate its widespread use in the scientific community.
References
Application Notes & Protocols for Isopersin Handling and Storage
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Isopersin is a recently isolated compound from avocado idioblast oil cells.[1] Preliminary studies have indicated that this compound is not very stable, exhibiting a tendency to isomerize and degrade under certain conditions.[1] These application notes provide a comprehensive guide to the recommended handling and storage conditions to maintain the integrity of this compound, as well as protocols for assessing its stability. Given the limited specific stability data available for this compound, these guidelines are based on initial findings and general best practices for the stability testing of natural products.[2][3][4]
2. Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₀O₄ | |
| Molecular Weight | 380.6 g/mol | |
| IUPAC Name | [(12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl] acetate | |
| Appearance | Not specified, likely an oil |
3. Known Instabilities
Initial research has highlighted two primary stability concerns for this compound:
-
Isomerization: this compound readily isomerizes to its structural isomer, persin (B1231206).
-
Acid Instability: Both this compound and persin are acid-labile and can rapidly rearrange to form an alkylfuran in the presence of trace amounts of acid.
4. Recommended Handling and Storage Conditions
Due to its inherent instability, strict adherence to the following handling and storage conditions is crucial to minimize degradation and isomerization.
4.1. Storage
| Condition | Recommendation | Rationale |
| Temperature | -20°C or lower (frozen) | To slow down isomerization and degradation kinetics. For avocado compounds in general, low-temperature storage is recommended to preserve their quality. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent potential oxidation, a common degradation pathway for compounds with double bonds. |
| Light | Protection from light (amber vials) | To prevent photo-degradation. Stability testing of herbal products often includes photostability studies. |
| pH | Strictly neutral to slightly basic conditions (pH 7-8) | This compound is known to be acid-labile. Avoid all contact with acidic materials. |
| Form | As a dry solid or in a non-polar, aprotic solvent | To minimize hydrolysis and isomerization. |
4.2. Handling
-
General: Handle this compound in a clean, dry, and inert environment whenever possible.
-
Solvents: For reconstitution, use high-purity, neutral, aprotic solvents (e.g., anhydrous acetonitrile (B52724), ethyl acetate, or dichloromethane). Avoid protic solvents like methanol (B129727) and ethanol (B145695) if possible, as they can participate in degradation reactions. Buffer aqueous solutions to a pH of 7-8 if they must be used.
-
Weighing: Weigh the compound quickly to minimize exposure to atmospheric moisture and oxygen.
-
Disposal: Dispose of any unused material in accordance with local regulations for chemical waste.
5. Experimental Protocols for Stability Assessment
The following protocols are designed to comprehensively evaluate the stability of this compound under various stress conditions. These are based on general guidelines for stability testing of natural products.
5.1. Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
5.1.1. Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies of this compound.
5.1.2. Protocol for Acid and Base Hydrolysis
-
Prepare a 1 mg/mL solution of this compound in acetonitrile or another suitable aprotic solvent.
-
For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the solutions at room temperature.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it (with NaOH for the acid sample, with HCl for the base sample), and dilute with mobile phase for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
5.1.3. Protocol for Oxidative Degradation
-
Prepare a 1 mg/mL solution of this compound.
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate the solution at room temperature, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
Analyze the samples by HPLC.
5.1.4. Protocol for Thermal Degradation
-
Place a solid sample of this compound and a solution (1 mg/mL in a suitable solvent) in a temperature-controlled oven at 60°C.
-
At specified time points, remove samples for analysis. The solid sample should be dissolved in a suitable solvent before analysis.
-
Analyze the samples by HPLC.
5.1.5. Protocol for Photostability
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
5.2. Long-Term and Accelerated Stability Studies
These studies are designed to determine the shelf-life of this compound under recommended storage conditions.
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | -20°C ± 5°C | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 5°C ± 3°C | 0, 3, 6 months |
5.3. Analytical Method for Stability Assessment
A stability-indicating analytical method is crucial for separating this compound from its degradation products and isomers.
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. Mass Spectrometry (MS) detection can be used for peak identification.
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water (with a neutral or slightly basic buffer) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.
6. Degradation Pathways
Based on preliminary data, the following degradation pathways are proposed for this compound.
Caption: Proposed degradation pathways for this compound.
The stability of this compound is a critical factor for its reliable use in research and development. The information and protocols provided in these application notes are intended to serve as a comprehensive guide for maintaining the integrity of this compound and for conducting further stability studies. Due to the limited data currently available, it is highly recommended that researchers perform their own stability assessments for their specific formulations and applications. Adherence to the recommended handling and storage conditions will minimize degradation and ensure the quality of experimental results.
References
- 1. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Stability testing of herbal natural products and its | PPTX [slideshare.net]
- 4. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
Isopersin: Limited Applications in Natural Product Chemistry Identified
Currently, there is a significant lack of documented applications for isopersin in the field of natural product chemistry. Scientific literature primarily focuses on its initial isolation and a limited assessment of its biological activity, with no substantial follow-up research into its use in synthesis or as a tool for drug discovery.
This compound, a natural product identified as (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate, was first isolated from the oil cells of avocado idioblasts.[1][2][3] It is a structural isomer of persin, another compound found in avocados.[1][2][3] However, unlike persin, which has demonstrated biological effects, this compound has shown a lack of activity in the specific assays conducted.
Biological Activity and Stability
Research has shown that in artificial diet bioassays, this compound had no discernible effect on the survival or growth of early-instar beet armyworm (Spodoptera exigua) larvae.[1][2][3] This is in contrast to its isomer, persin, which was found to inhibit larval growth at equivalent concentrations.[1][2][3]
A key characteristic of this compound that may limit its applicability is its instability. The compound has been observed to readily isomerize to the more stable persin.[1][2][3] Furthermore, this compound is labile in acidic conditions, undergoing rapid rearrangement to form an alkylfuran.[1][2][3]
Due to the limited research and the absence of reported applications for this compound in natural product synthesis or as a bioactive compound, detailed application notes and experimental protocols cannot be provided at this time. The available data is insufficient to generate meaningful tables of quantitative data or diagrams of signaling pathways and experimental workflows. Further research would be necessary to uncover any potential roles for this compound in natural product chemistry and drug development.
References
Troubleshooting & Optimization
Troubleshooting low yield in Isopersin extraction from avocado
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Isopersin from avocado.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction of this compound, leading to low yields.
Frequently Asked Questions
Q1: What is this compound and why is its extraction challenging?
This compound, with the chemical name (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate, is a natural compound found in the idioblast oil cells of avocados. Its extraction can be challenging due to its inherent instability. This compound readily isomerizes to its more stable isomer, persin (B1231206), and is also susceptible to degradation, particularly in the presence of acids.[1]
Q2: Which avocado varieties are best for this compound extraction?
While specific data on this compound content in different avocado varieties is limited, studies on the closely related and more stable isomer, persin, can provide some guidance. The 'Hass' variety is a common subject of study, with persin content in the peel being around 400-600 mg/kg.[2] The concentration of these compounds can also be influenced by the fruit's maturity, with levels decreasing as the fruit ripens.[2]
Q3: What are the key factors that can lead to low this compound yield?
Several factors can contribute to a low yield of this compound:
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Isomerization to Persin: this compound is unstable and can easily convert to persin.[1]
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Acid-catalyzed Degradation: Both this compound and persin are acid-labile and can rapidly rearrange into an alkylfuran, leading to significant loss of the target compound.[1]
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Enzymatic Degradation: The presence of active lipases in avocado tissue can degrade this compound.
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Suboptimal Extraction Parameters: Incorrect choice of solvent, temperature, or extraction time can lead to inefficient extraction.
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Oxidation: As a polyunsaturated fatty acid derivative, this compound may be prone to oxidation.
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Improper Sample Handling and Storage: Poor handling of the avocado fruit and improper storage of extracts can lead to degradation.
Troubleshooting Low this compound Yield
Problem 1: The final extract contains high levels of persin and very little this compound.
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Possible Cause: Isomerization of this compound to persin during the extraction process. This is a common issue due to the inherent instability of this compound.[1]
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Solution:
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Minimize Extraction Time and Temperature: Use shorter extraction times and lower temperatures to reduce the rate of isomerization.
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Work Quickly and Maintain Cold Conditions: Keep the sample and extracts cold throughout the process by using ice baths and pre-chilled solvents.
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Use a Neutral pH Environment: Avoid acidic or basic conditions that can accelerate isomerization.
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Problem 2: The overall yield of both this compound and persin is very low.
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Possible Cause 1: Acid-catalyzed degradation. this compound and persin are known to be acid-labile.[1] Traces of acid in solvents or on glassware can lead to rapid degradation.
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Solution:
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Use High-Purity, Neutral Solvents: Ensure all solvents are of high purity and free from acidic contaminants.
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Neutralize Glassware: Wash all glassware with a dilute solution of a weak base (e.g., sodium bicarbonate), followed by thorough rinsing with deionized water and drying before use.
-
-
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Possible Cause 2: Enzymatic degradation by lipases. Avocado fruit contains active lipases that can break down lipids and related compounds.
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Solution:
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Inactivate Enzymes: Immediately after harvesting and cutting the avocado tissue, inactivate endogenous enzymes. This can be achieved by flash-freezing the tissue in liquid nitrogen or by blanching with hot isopropanol.
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Inhibitors: Research suggests that avocado seed extract may contain lipase (B570770) inhibitors.[3][4]
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-
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Possible Cause 3: Inefficient extraction. The chosen solvent or extraction method may not be optimal for this compound.
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Solution:
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Solvent Selection: this compound is an oil-soluble compound. Use a non-polar or moderately polar solvent system. A common method for lipid extraction is a mixture of chloroform (B151607) and methanol.
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Optimize Extraction Parameters: Systematically vary the solvent-to-solid ratio, extraction time, and temperature to find the optimal conditions.
-
-
Problem 3: The extract appears oxidized (e.g., discoloration, off-odors).
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Possible Cause: Oxidation of the polyunsaturated fatty acid chain of this compound.
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Solution:
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Use Antioxidants: Add an antioxidant such as Butylated Hydroxytoluene (BHT) to the extraction solvent.
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Work Under an Inert Atmosphere: Perform the extraction under a nitrogen or argon atmosphere to minimize contact with oxygen.
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Store Extracts Properly: Store extracts under an inert atmosphere at low temperatures (e.g., -20°C or -80°C) and protected from light.
-
Data Presentation
Table 1: Persin Content in 'Hass' Avocado Peel at Different Maturities
Note: This data is for persin, the more stable isomer of this compound, and is intended to provide a general indication of compound concentration.
| Maturity Stage | Persin Content (mg/kg of peel) |
| Early Harvest | ~600[2] |
| Late Harvest | ~400[2] |
| Ripe Fruit | >200[2] |
Table 2: Influence of Extraction Parameters on the Yield of Phenolic Compounds from Avocado
Note: This table illustrates the effect of extraction parameters on a different class of compounds in avocado and serves as a general guide for optimization.
| Temperature (°C) | Extraction Time (min) | Solvent (Ethanol %) | Predicted TPC Yield (mg GAE/g dw) |
| 63 | 23 | 56 | 154.3 (experimental) |
Source: Adapted from studies on polyphenol extraction optimization.[5]
Experimental Protocols
Protocol 1: Basic Extraction of this compound from Avocado Idioblast Oil Cells
This protocol is a generalized procedure based on the initial isolation of this compound.
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Tissue Preparation:
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Excise idioblast oil cells from fresh, unripe avocado fruit.
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Immediately freeze the collected cells in liquid nitrogen to minimize enzymatic activity.
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Lyophilize the frozen cells to remove water.
-
-
Extraction:
-
Extract the lyophilized cells with a cold, neutral solvent such as a chloroform:methanol (2:1, v/v) mixture.
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Perform the extraction at a low temperature (e.g., 4°C) with constant, gentle agitation.
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Minimize the extraction time to reduce the risk of isomerization.
-
-
Solvent Removal:
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Filter the extract to remove solid plant material.
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Evaporate the solvent under reduced pressure at a low temperature (e.g., <30°C).
-
-
Purification:
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The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Quantification of Persin (as a proxy for this compound) by HPLC
This protocol is based on methods used for the quantification of persin.
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Standard Preparation:
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Prepare a series of standard solutions of purified persin in a suitable solvent (e.g., acetonitrile) at known concentrations.
-
-
Sample Preparation:
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Extract a known weight of avocado tissue using the protocol described above.
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Dissolve the dried crude extract in a known volume of the mobile phase.
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Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 215 nm.
-
-
Quantification:
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Construct a calibration curve by plotting the peak area of the persin standards against their concentration.
-
Determine the concentration of persin in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualization
References
- 1. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jurnalfkip.unram.ac.id [jurnalfkip.unram.ac.id]
- 4. jurnalfkip.unram.ac.id [jurnalfkip.unram.ac.id]
- 5. Avocado Seeds: Extraction Optimization and Possible Use as Antioxidant in Food - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Isopersin isomerization to persin during storage
For researchers, scientists, and drug development professionals working with isopersin, maintaining its isomeric purity is crucial for experimental accuracy, efficacy, and safety. The potential for this compound to isomerize into persin (B1231206) presents a significant challenge during storage and handling. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to help mitigate the isomerization of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound, helping you to identify the root cause and implement corrective actions.
| Observed Problem | Potential Cause | Recommended Action |
| An unexpected peak corresponding to persin appears in the HPLC/LC-MS chromatogram after storing the this compound sample. | This is likely due to isomerization caused by improper storage conditions (e.g., temperature, pH, light exposure).[1][2] | 1. Confirm the identity of the new peak by comparing its retention time and mass spectrum to a persin standard. 2. Review your storage procedures against the recommended guidelines (see FAQ 1). 3. If the level of isomerization is unacceptable, a fresh, verified standard should be used for your experiments. |
| There is a gradual decrease in the this compound peak area and a corresponding increase in the persin peak area over time. | This indicates ongoing isomerization, likely due to suboptimal storage temperature, non-neutral pH, or light exposure.[1][2] | 1. Immediately transfer the sample to a freezer at or below -20°C. 2. Ensure the sample is stored in a tightly sealed, amber vial to protect it from light. 3. For solutions, ensure the solvent is buffered to a neutral pH (see FAQ 4).[3] |
| Experimental results are inconsistent or show reduced activity. | The purity of your this compound may be compromised by the presence of the less active persin isomer. | 1. Re-analyze the purity of your this compound sample using a validated, stability-indicating HPLC method (see Experimental Protocols). 2. If significant persin content is confirmed, acquire a new batch of high-purity this compound. 3. Always check the purity of the compound before starting a new set of experiments. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that cause the isomerization of this compound to persin?
The isomerization of this compound is primarily driven by:
-
Temperature: Higher temperatures provide the thermal energy needed to overcome the activation barrier for conversion.
-
pH: Both acidic and basic conditions can catalyze the isomerization process. A neutral pH environment is generally preferred.
-
Light: Exposure to light, particularly UV, can induce photochemical isomerization.
2. What are the ideal storage conditions to prevent this compound isomerization?
To minimize isomerization, this compound should be stored under the following conditions.
| Condition | Recommendation | Rationale |
| Temperature | -20°C or below for long-term storage. 2-8°C for short-term use. | Reduces the rate of thermally induced isomerization. |
| Light | Store in an amber or opaque vial . | Protects the compound from photochemical degradation. |
| Atmosphere | Store as a solid under an inert atmosphere (e.g., argon or nitrogen). | Prevents potential oxidation which can sometimes catalyze degradation pathways. |
| Container | Use a tightly sealed glass vial with a PTFE-lined cap . | Ensures an inert storage environment and prevents solvent evaporation for solutions. |
3. How does solvent choice affect the stability of this compound in solution?
For preparing this compound solutions, it is recommended to use high-purity, peroxide-free solvents. The solvent system should be buffered to maintain a neutral pH (pH 6.5-7.5) to prevent acid or base-catalyzed isomerization. It is advisable to prepare solutions fresh and store them frozen at -20°C or below for short periods only.
4. Should I use a stabilizer when storing this compound?
For long-term storage of solutions, adding an antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can be considered to inhibit radical-mediated degradation pathways that might contribute to instability. However, compatibility of the stabilizer with your experimental system must be verified.
5. How often should I check the purity of my stored this compound?
The frequency of re-analysis depends on the storage conditions and the sensitivity of your application. For long-term storage, it is good practice to re-test the purity every 6-12 months. For working solutions stored in a freezer, purity should be confirmed more frequently, especially if inconsistent experimental results are observed.
Experimental Protocols
Protocol 1: HPLC Method for Separation and Quantification of this compound and Persin
This protocol describes a general reversed-phase HPLC (RP-HPLC) method suitable for separating and quantifying this compound and its isomer, persin. Method optimization will be required based on the specific properties of the molecules.
Objective: To develop a stability-indicating HPLC method capable of resolving this compound from persin and other potential degradants.
Materials:
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HPLC system with UV or PDA detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
This compound and Persin reference standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Buffer (e.g., ammonium (B1175870) acetate)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Note: The use of a slightly acidic mobile phase can improve peak shape for many compounds. However, neutrality should be considered if the compound is highly acid-labile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound and persin (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Prepare standard solutions of this compound and persin for peak identification and quantification.
-
-
Analysis:
-
Inject the samples and standards into the HPLC system.
-
Identify the peaks for this compound and persin based on the retention times of the reference standards.
-
Calculate the percentage of persin in the this compound sample using the peak areas.
-
Visualizations
References
Technical Support Center: Isopersin Degradation and Metabolite Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathway and metabolite identification of Isopersin. The information is presented in a question-and-answer format to address common challenges encountered during experimental studies.
Disclaimer: Specific literature on the degradation pathway of this compound is not currently available. The pathway described, its intermediates, and analytical data are hypothetical and based on the chemical structure of this compound and established principles of xenobiotic metabolism primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][3][4][5] This guide is intended to serve as a foundational resource for initiating metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is the likely metabolic pathway for this compound degradation?
A1: this compound, ((12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate), is a long-chain fatty alcohol derivative.[6][7][8] Its degradation is likely to proceed via Phase I and Phase II metabolic reactions. Phase I reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver, would introduce or expose functional groups to increase its polarity.[1][3][4][5] This would be followed by Phase II conjugation reactions to facilitate excretion.
The proposed initial steps in the degradation of this compound would involve:
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Ester Hydrolysis: The acetate (B1210297) group is susceptible to hydrolysis by esterases, yielding an alcohol.
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Oxidation: The long hydrocarbon chain can undergo oxidation at various positions, a common reaction for fatty acids and related compounds.[3]
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Hydroxylation: The double bonds in the dienyl moiety and other positions on the aliphatic chain are potential sites for hydroxylation.[4]
Below is a diagram illustrating the hypothetical degradation pathway of this compound.
Q2: What are the expected degradation products of this compound?
A2: Based on the hypothetical pathway, the primary degradation products (metabolites) of this compound would result from hydrolysis and oxidation reactions. The table below summarizes these potential metabolites and their expected mass-to-charge ratios (m/z) for mass spectrometry analysis.
| Metabolite ID | Proposed Structure | Metabolic Reaction | [M+H]+ (m/z) |
| M0 (Parent) | This compound | - | 381.29 |
| M1 | (12Z,15Z)-1,2-dihydroxy-4-oxo-heneicosa-12,15-diene | Ester Hydrolysis | 339.28 |
| M2 | Hydroxylated this compound | CYP-mediated Hydroxylation | 397.29 |
| M3 | Carboxylic Acid Derivative | Oxidation of M1 | 353.26 |
| M4 | Phase II Glucuronide Conjugate of M2 | Glucuronidation | 573.32 |
Q3: Which enzyme families are likely involved in this compound metabolism?
A3: The metabolism of xenobiotics like this compound is predominantly carried out by the cytochrome P450 superfamily of enzymes.[1][2][3] Key isoforms involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, and CYP2C19.[1] Esterases present in the liver and plasma would be responsible for the initial hydrolysis of the acetate group. For Phase II conjugation, UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) would be the primary enzyme families.
Troubleshooting Guides
Problem 1: No degradation of this compound is observed in my in vitro assay.
-
Possible Cause 1: Inappropriate enzyme source.
-
Solution: Ensure you are using a metabolically active system. For CYP-mediated metabolism, human liver microsomes (HLM) or S9 fractions are recommended. If you suspect esterase activity is the primary step, consider using liver cytosol or purified esterases.
-
-
Possible Cause 2: Cofactor deficiency.
-
Solution: CYP450 enzymes require NADPH as a cofactor.[3] Ensure your incubation buffer is supplemented with an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). For UGT-catalyzed reactions, UDPGA is required.
-
-
Possible Cause 3: Low substrate concentration.
-
Solution: The concentration of this compound may be below the limit of detection of your analytical method. Try increasing the initial concentration of this compound in your incubation.
-
Problem 2: I am seeing multiple, unidentified peaks in my LC-MS analysis.
-
Possible Cause 1: Isomers and unstable metabolites.
-
Solution: this compound itself is noted to be unstable and can isomerize.[6] Degradation products may also be unstable or form multiple isomers. Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and propose elemental compositions. Tandem mass spectrometry (MS/MS) can help in structural elucidation by identifying characteristic fragment ions.
-
-
Possible Cause 2: Non-enzymatic degradation.
-
Solution: this compound is acid-labile.[6] Ensure your incubation and sample processing conditions have a controlled pH. Run a control experiment without the enzyme source (e.g., heat-inactivated microsomes) to identify any non-enzymatically formed products.
-
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol outlines a typical experiment to study the metabolism of this compound.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)
-
This compound (dissolved in a suitable organic solvent like DMSO, final concentration 1 µM; final solvent concentration <0.5%)
-
Magnesium chloride (MgCl2, final concentration 5 mM)
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
-
Incubation:
-
Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS analysis.
-
Below is a diagram of the experimental workflow.
References
- 1. [Cytochrome P450 isoenzymes in metabolism of endo- and exogenic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. optibrium.com [optibrium.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0032735) [hmdb.ca]
- 8. This compound | C23H40O4 | CID 44584048 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming Isopersin solubility issues in aqueous buffers
Welcome to the technical support center for Isopersin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the experimental use of this compound, with a primary focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
A1: this compound is a fatty acyl, a type of lipid, isolated from avocado idioblast oil cells.[1][2] Its chemical formula is C23H40O4, with a molecular weight of approximately 380.6 g/mol . Due to its long hydrocarbon chain, this compound is a highly hydrophobic and lipophilic molecule, which results in poor solubility in aqueous solutions. A key characteristic is its instability; it can readily isomerize to Persin, especially in the presence of acid.[1][2]
Q2: Why is my this compound not dissolving in my standard aqueous buffer (e.g., PBS, Tris)?
A2: this compound's chemical structure, classified as a lipid, makes it inherently resistant to dissolving in polar solvents like water-based buffers.[1] The high calculated XLogP3 value of 5.9 is a strong indicator of its hydrophobicity, predicting low aqueous solubility. Direct addition of solid this compound to aqueous buffers will likely result in a suspension of insoluble particles rather than a true solution.
Q3: What are the recommended starting points for solubilizing this compound for in vitro experiments?
A3: For in vitro cellular assays, a common and effective method is to first dissolve this compound in a small amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock can then be serially diluted into the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system being studied.
Q4: I'm observing precipitation when I dilute my this compound stock solution into my aqueous media. What can I do?
A4: Precipitation upon dilution is a common issue with highly hydrophobic compounds. This occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this issue. Strategies include lowering the final concentration, using a carrier protein like Bovine Serum Albumin (BSA), or employing surfactants.
Q5: Is this compound stable in solution?
A5: this compound is known to be relatively unstable. It can isomerize to Persin and is particularly labile in acidic conditions, where it can rearrange to form an alkylfuran. It is recommended to prepare fresh solutions for each experiment and avoid acidic buffers if the parent compound's activity is being studied. For storage, it is best to keep the compound in its solid form at -20°C or as a stock solution in an anhydrous organic solvent like DMSO at -20°C or -80°C.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H40O4 | PubChem |
| Molecular Weight | ~380.6 g/mol | PubChem |
| Chemical Class | Fatty Acyl (Lipid) | PubChem |
| Calculated XLogP3 | 5.9 | PubChem |
| Known Instability | Isomerizes to Persin; Acid-labile |
Table 2: General Strategies for Solubilizing Hydrophobic Lipids like this compound
| Method | Principle | Key Considerations |
| Co-solvents | Dissolve the compound in a water-miscible organic solvent (e.g., DMSO, Ethanol) before diluting into aqueous buffer. | Final solvent concentration must be non-toxic to the experimental system. Vortexing during dilution can help. |
| Carrier Proteins | Utilize proteins like fatty acid-free BSA that bind to lipids and increase their apparent solubility in aqueous media. | BSA can sometimes interfere with biological assays. The molar ratio of this compound to BSA is a critical parameter. |
| Surfactants/Detergents | Form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous phase. | The choice of surfactant (e.g., Tween® 80, Polysorbate 80) and its concentration (above the CMC) are crucial. Surfactants can affect cell membranes. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, encapsulating the lipid molecule. | Can significantly enhance solubility. The type of cyclodextrin (B1172386) (e.g., HP-β-CD) must be matched to the molecule. |
Troubleshooting Guides
Issue: this compound Fails to Dissolve or Precipitates from Solution
This guide provides a logical workflow to address solubility challenges with this compound.
Experimental Protocols
Protocol 1: Solubilization of this compound using DMSO and BSA
This protocol is suitable for preparing this compound for most cell-based in vitro assays.
-
Preparation of Stock Solution:
-
Weigh out the required amount of solid this compound in a sterile microcentrifuge tube.
-
Add anhydrous, cell-culture grade DMSO to achieve a high-concentration stock solution (e.g., 20 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution. This is your This compound-DMSO stock . Store at -80°C for long-term storage.
-
-
Preparation of BSA-Containing Medium:
-
Prepare your desired aqueous buffer or cell culture medium.
-
Add fatty acid-free Bovine Serum Albumin (BSA) to the medium to a final concentration of 0.5% (w/v).
-
Warm the medium to 37°C and stir gently until the BSA is fully dissolved.
-
Sterile-filter the BSA-containing medium through a 0.22 µm filter.
-
-
Preparation of Working Solution:
-
Warm the BSA-containing medium and the this compound-DMSO stock to room temperature.
-
Perform a serial dilution. For example, to make a 20 µM working solution from a 20 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Crucially, for each dilution step, add the small volume of the this compound stock to the larger volume of the BSA-containing medium while vortexing to ensure rapid dispersion and prevent precipitation.
-
The final concentration of DMSO should be kept below 0.5% to minimize solvent toxicity.
-
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, research on its isomer, Persin, and other avocado acetogenins (B1209576) provides insight into potential mechanisms of action relevant to drug development.
Inhibition of the EGFR/RAS/RAF/MEK/ERK Pathway
Avocado acetogenins have been shown to inhibit proliferation in human oral cancer cells by targeting the EGFR/RAS/RAF/MEK/ERK1/2 signaling cascade. This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.
Microtubule Stabilization and Apoptosis Induction
Persin, the isomer of this compound, has been identified as a microtubule-stabilizing agent, similar in action to taxane (B156437) drugs. This action disrupts the normal function of the cellular cytoskeleton, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing programmed cell death (apoptosis).
References
Common errors in Isopersin bioassay and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Isopersin bioassays.
Troubleshooting Guide
This guide addresses common issues that may arise during an this compound bioassay, leading to unexpected or inconsistent results.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal/Activity | This compound Instability: this compound is known to be unstable and can readily isomerize to Persin, which may have different activity in your assay. Both are also acid-labile.[1] | - Prepare this compound solutions fresh for each experiment. - Avoid acidic conditions and use neutral pH buffers. - Store stock solutions appropriately and for a limited time, as recommended by the supplier. |
| Incorrect Reagent Storage or Handling: Reagents, including the assay buffer and detection agents, may have degraded due to improper storage.[2] | - Always check the storage requirements for each component of the assay kit. - Equilibrate reagents to the recommended assay temperature before use, keeping enzymes on ice.[2] | |
| Omission of a Protocol Step: A critical step in the protocol may have been accidentally missed. | - Carefully review the entire protocol before starting the experiment and use a checklist to follow each step.[2] | |
| Incorrect Wavelength or Filter Set: The plate reader may be set to the wrong wavelength for absorbance, fluorescence, or luminescence detection. | - Double-check the assay protocol for the correct wavelength or filter set specifications.[2] | |
| High Background Signal | Contaminated Reagents or Labware: Buffers, media, or microplates may be contaminated, leading to a high background signal. | - Use sterile, high-quality reagents and labware. - Run a "no-template" or "buffer-only" control to check for background signal. |
| Incompatible Microplate Type: The type of microplate used may not be suitable for the detection method. | - Use clear-bottom plates for absorbance, black plates for fluorescence, and white plates for luminescence assays. | |
| High Variability Between Replicates | Pipetting Inaccuracy: Inconsistent pipetting can lead to significant variability between replicate wells. | - Ensure pipettes are properly calibrated. - Use reverse pipetting for viscous solutions. - Pipette carefully and consistently, avoiding bubbles. |
| Temperature Fluctuations: Inconsistent temperature across the microplate can affect enzyme kinetics or cell viability. | - Ensure the entire plate is at a uniform and stable temperature during incubation and reading. | |
| Edge Effects: Wells on the outer edges of the microplate can be more prone to evaporation and temperature changes. | - Avoid using the outermost wells of the plate for critical samples. Fill them with buffer or media instead. | |
| Unexpected Results (e.g., no dose-response) | Incorrect Sample Dilution: The concentration of this compound may be outside the dynamic range of the assay. | - Perform a serial dilution of your sample to determine the optimal concentration range. |
| Sample Incompatibility: The sample matrix (e.g., solvent, buffer) may be interfering with the assay. | - Run a vehicle control to ensure the solvent is not affecting the assay outcome. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to work with?
A1: this compound is a compound isolated from avocado idioblast oil cells. A key challenge in working with this compound is its inherent instability. It readily isomerizes to its isomer, persin, and both compounds are sensitive to acidic conditions. This instability can lead to variability in experimental results if not handled properly.
Q2: My this compound bioassay is not showing any effect. What should I check first?
A2: First, verify the stability and handling of your this compound stock. Since it is unstable, preparing fresh solutions is crucial. Second, ensure all reagents are properly stored and at the correct temperature for the assay. Finally, review your protocol to confirm no steps were missed and that the correct instrument settings were used.
Q3: What is the known signaling pathway for this compound?
A3: Currently, the specific signaling pathway for this compound is not well-documented in publicly available literature. Further research is likely required to elucidate its mechanism of action.
Q4: How can I minimize variability in my this compound bioassay?
A4: To minimize variability, focus on consistent experimental execution. This includes precise pipetting, maintaining a stable temperature, and proper mixing of reagents. Running replicate wells and including appropriate controls (positive, negative, and vehicle) will also help in identifying and accounting for variability.
Experimental Protocols & Visualizations
General this compound Bioassay Workflow
The following diagram outlines a general workflow for a cell-based this compound bioassay.
Caption: General workflow for a cell-based this compound bioassay.
Hypothetical Signaling Pathway
As the specific signaling pathway for this compound is not yet defined, the following diagram illustrates a generic signaling cascade that could be investigated.
Caption: Hypothetical this compound signaling pathway.
References
Technical Support Center: Purification of Isopersin via Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of Isopersin through recrystallization. This resource offers troubleshooting advice, frequently asked questions, a detailed experimental protocol, and solubility data to facilitate successful purification.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound, providing direct answers to specific problems.
Q1: My this compound fails to crystallize from solution, even after cooling. What are the possible causes and solutions?
A1: Failure to crystallize is a common issue that can stem from several factors:
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Supersaturation has not been reached: The concentration of this compound in the solvent may be too low.
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Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again. Be cautious not to over-concentrate, as this can lead to rapid precipitation and trapping of impurities.
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Presence of significant impurities: High levels of impurities, particularly other lipids from the crude extract, can inhibit crystal formation.
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Solution: Consider a pre-purification step, such as column chromatography, to remove the bulk of impurities before recrystallization.
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Lack of nucleation sites: Crystal growth requires a starting point (a nucleus).
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Solution: Try scratching the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites. Alternatively, if you have a small amount of pure this compound, you can add a "seed crystal" to induce crystallization.
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Q2: Instead of crystals, an oil has formed at the bottom of my flask. How can I resolve this "oiling out" issue?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Given this compound's waxy nature as a long-chain fatty acid derivative, this can be a frequent problem.
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Solution 1: Re-dissolve and cool slowly. Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which favors crystal formation over oiling out.
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Solution 2: Change the solvent system. The chosen solvent may not be ideal. Try a solvent in which this compound is less soluble, or use a two-solvent system. In a two-solvent system, this compound should be highly soluble in the first solvent and poorly soluble in the second (the "anti-solvent"). Dissolve the this compound in a minimal amount of the hot primary solvent and then slowly add the anti-solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: A low yield can be disappointing but is often rectifiable.
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Too much solvent: Using an excessive amount of solvent is the most common reason for low yield, as a significant portion of the product remains in the mother liquor.[1][2]
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Solution: Before filtering, check if more crystals can be obtained from the mother liquor. You can do this by further cooling the filtrate in an ice bath or by evaporating some of the solvent and cooling again. For future experiments, use the minimum amount of hot solvent required to fully dissolve the crude this compound.
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Premature crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), product can be lost.
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Solution: Ensure your filtration apparatus is pre-heated, and use a slight excess of hot solvent to prevent premature crystallization.
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Q4: The purity of my this compound has not significantly improved after recrystallization. What could be wrong?
A4: If purity remains an issue, consider the following:
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Crystallization was too rapid: Fast crystal growth can trap impurities within the crystal lattice.[3]
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Solution: Slow down the cooling process. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.
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Inappropriate solvent choice: The chosen solvent may not effectively differentiate between this compound and the impurities.
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Solution: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at both high and low temperatures. You may need to perform new solubility tests with different solvents.
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Co-crystallization of impurities: Some impurities with similar structures to this compound may co-crystallize.
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Solution: A second recrystallization step may be necessary. Alternatively, a different purification technique, such as preparative HPLC, might be required to separate structurally similar compounds.
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Data Presentation: Estimated Solubility of this compound
| Solvent | Polarity Index | Estimated Solubility at 25°C | Estimated Solubility at Boiling Point | Notes |
| Hexane | 0.1 | Soluble | Very Soluble | A non-polar solvent. Likely to dissolve this compound and similar lipid impurities well at room temperature, making it a poor choice for single-solvent recrystallization but potentially useful as a co-solvent. |
| Ethyl Acetate | 4.4 | Slightly Soluble | Soluble | A moderately polar solvent. A good candidate for recrystallization as it may provide a significant solubility differential with temperature. |
| Acetone | 5.1 | Slightly Soluble | Soluble | Another promising moderately polar solvent for recrystallization. |
| Ethanol | 5.2 | Insoluble | Slightly Soluble | A polar protic solvent. The solubility of the long aliphatic chain of this compound is likely low. May be a good anti-solvent. |
| Methanol | 5.1 | Insoluble | Slightly Soluble | Similar to ethanol, its high polarity makes it a poor solvent for the non-polar tail of this compound. Could be effective as an anti-solvent. |
| Water | 10.2 | Insoluble | Insoluble | A highly polar solvent. This compound is expected to be insoluble. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound from a crude extract. The choice of solvent should be guided by the solubility data table and preliminary small-scale tests.
1. Solvent Selection: a. Place a small amount (10-20 mg) of the crude this compound in separate test tubes. b. Add a few drops of a candidate solvent (e.g., ethyl acetate, acetone) to each test tube at room temperature. Observe the solubility. c. If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Add the solvent dropwise until the solid just dissolves. d. Allow the solution to cool to room temperature and then place it in an ice bath. e. The ideal solvent is one in which the crude material is sparingly soluble at room temperature but completely soluble at the solvent's boiling point, and forms abundant crystals upon cooling.
2. Dissolution: a. Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. b. Add a boiling chip and the chosen solvent (e.g., ethyl acetate) in small portions. c. Heat the flask on a hot plate with gentle swirling. Continue adding solvent until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary.
3. Hot Filtration (if necessary): a. If there are insoluble impurities (e.g., particulate matter), a hot gravity filtration is required. b. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel. c. Pour the hot solution through the fluted filter paper into the clean, pre-heated flask. Perform this step quickly to avoid premature crystallization.
4. Crystallization: a. Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. b. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Collection of Crystals: a. Set up a Büchner funnel with a filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. b. Turn on the vacuum and pour the crystalline mixture into the funnel. c. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. d. Keep the vacuum on to pull air through the crystals to help them dry.
6. Drying: a. Transfer the crystals from the filter paper to a pre-weighed watch glass. b. Allow the crystals to air-dry completely. For faster drying, a vacuum oven at a low temperature can be used. c. Once dry, weigh the crystals and calculate the percent recovery. Assess the purity using an appropriate analytical method (e.g., HPLC, melting point).
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting and the experimental procedure for this compound recrystallization.
Caption: Troubleshooting workflow for this compound recrystallization.
Caption: Experimental workflow for this compound purification.
References
Technical Support Center: Managing Isopersin Instability
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the inherent instability of Isopersin, particularly in acidic environments. This compound's susceptibility to degradation requires careful handling to ensure experimental accuracy and reproducibility.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
| Question | Possible Cause & Solution |
| My this compound solution rapidly loses activity after preparation in a standard acidic buffer. What is happening? | This compound is known to be highly acid-labile. In the presence of even trace amounts of acid, it can rapidly rearrange into an inactive alkylfuran.[1] Solution: Avoid acidic conditions entirely. Prepare stock solutions in aprotic solvents like anhydrous DMSO or ethanol. For aqueous experimental media, use buffers at or slightly above neutral pH (e.g., pH 7.0-7.5). Always prepare solutions fresh before use. |
| I've observed the appearance of a new, unexpected peak in my HPLC analysis of an aged this compound sample. What could this be? | This compound is unstable and can readily isomerize to Persin.[1] This new peak is likely its more stable isomer. Additionally, under acidic conditions, the degradation product is an alkylfuran.[1] Solution: Use an appropriate analytical method (e.g., HPLC-MS) to identify the new peak by its mass-to-charge ratio. To minimize isomerization, store this compound under inert gas (argon or nitrogen) at -80°C and protect it from light. |
| My cell-based assay results with this compound are inconsistent across experiments. Could this be a stability issue? | Yes, inconsistency is a classic sign of compound instability. If your cell culture medium is acidic (which can occur with high cell metabolism and CO2 production), this compound can degrade during the experiment, leading to variable results. Solution: Monitor the pH of your cell culture medium throughout the experiment. Consider using a more robust buffering system or refreshing the medium at set intervals. Prepare this compound dilutions immediately before adding them to the assay plates. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
A1: this compound, or (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate, is a natural compound isolated from avocado idioblast oil cells.[1] Its instability stems from two main factors: it readily isomerizes to its more stable form, Persin, and it is highly acid-labile, meaning it rapidly degrades in the presence of acid by rearranging to an alkylfuran.[1]
Q2: What is the optimal pH for working with this compound in aqueous solutions?
A2: While specific quantitative data is limited, based on its known acid lability, the optimal pH range for this compound in aqueous solutions is neutral to slightly alkaline (pH 7.0 to 8.0). It is critical to avoid pH levels below 7.
Q3: How should I store this compound, both as a solid and in solution?
A3:
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Solid: Store solid this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -80°C. Protect from light.
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Solution: Prepare stock solutions in anhydrous aprotic solvents like DMSO or ethanol. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -80°C. Solutions should be used as quickly as possible after preparation.
Q4: How can I detect and quantify this compound degradation?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the recommended method. This allows for the separation of this compound from its isomer (Persin) and any degradation products. An LC-MS method would be ideal for identifying the characteristic mass of the alkylfuran degradant.
Quantitative Data on Stability
Quantitative stability data for this compound is not extensively available in peer-reviewed literature. However, the table below provides an illustrative example of how pH affects the stability of a typical acid-labile compound. Researchers should perform their own stability studies for this compound under their specific experimental conditions.
| pH of Buffer | Temperature (°C) | Estimated Half-life (t½) | Key Observation |
| 3.0 | 25 | < 5 minutes | Rapid degradation expected. |
| 5.0 | 25 | < 1 hour | Significant degradation. |
| 7.4 | 25 | > 24 hours | Relatively stable. |
| 7.4 | 4 | Several days | Recommended short-term storage. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
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Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Inert gas (Argon or Nitrogen)
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Sterile, amber glass vials with screw caps
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Procedure:
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Allow the vial of solid this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
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In a chemical fume hood, weigh the desired amount of this compound.
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Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
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Flush the headspace of the vial with inert gas (argon or nitrogen) before securely capping.
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Gently vortex until the solid is completely dissolved.
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Aliquot the stock solution into smaller, single-use volumes in amber vials.
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Flush the headspace of each aliquot with inert gas.
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Store all aliquots at -80°C.
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Protocol 2: HPLC Method for Assessing this compound Stability
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Objective: To separate this compound from its primary degradants (alkylfuran and Persin).
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Instrumentation:
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HPLC system with a UV or PDA detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase:
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A: Water with 0.1% Formic Acid (Note: the acidic mobile phase is for analytical separation; the sample itself should be neutralized before injection if possible, or injection volume kept low to minimize on-column degradation).
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B: Acetonitrile with 0.1% Formic Acid
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Gradient Elution:
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0-2 min: 60% B
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2-15 min: Gradient from 60% to 95% B
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15-18 min: Hold at 95% B
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18-20 min: Return to 60% B and equilibrate
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Detection:
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Monitor at a wavelength appropriate for the chromophore of this compound (e.g., 220-280 nm, to be determined empirically).
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Procedure:
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Prepare a fresh this compound standard in a neutral buffer (for t=0 reference).
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Incubate this compound samples under the desired stress conditions (e.g., in a pH 3 buffer).
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At specified time points, take an aliquot of the stressed sample and immediately quench the degradation by diluting it in a neutral or slightly basic buffer.
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Inject the samples onto the HPLC system.
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Monitor the decrease in the this compound peak area and the increase in degradation product peaks over time.
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Visualizations
Caption: Acid-catalyzed degradation and isomerization pathway of this compound.
Caption: Troubleshooting workflow for managing this compound instability.
References
Technical Support Center: Enhancing Isopersin Peak Resolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal chromatographic resolution for Isopersin and its related isomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic resolution challenging?
A1: this compound is a natural compound isolated from avocado idioblast oil cells, with the chemical formula C23H40O4[1][2][3]. Its IUPAC name is (R,12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl acetate[1]. The primary challenge in its chromatographic analysis is the presence of its structural isomer, persin (B1231206) ((12Z,15Z)-1-acetoxy-2-hydroxy-4-oxo-heneicosa-12,15-diene)[3]. Isomers possess identical molecular formulas but different structural arrangements, leading to very similar physicochemical properties and, consequently, co-elution or poor separation under standard chromatographic conditions. Furthermore, this compound is known to be unstable and can readily isomerize to persin, and both compounds are susceptible to degradation in acidic conditions.
Q2: What is the recommended primary chromatographic technique for separating this compound and its isomers?
A2: Given this compound's relatively non-polar structure (predicted XlogP of 5.9), reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable starting point for method development. This technique separates molecules based on their hydrophobicity. A C18 stationary phase is a good initial choice due to its wide applicability and strong hydrophobic retention.
Q3: What are the initial steps I should take if I'm observing poor resolution of this compound peaks?
A3: If you are experiencing poor resolution, the first step is to systematically evaluate and optimize the three key factors that govern chromatographic separation: retention factor (k), selectivity (α), and column efficiency (N). This involves a methodical adjustment of the mobile phase composition, column chemistry, and other chromatographic parameters. A logical, step-by-step approach to troubleshooting is crucial for identifying the root cause of the poor resolution.
In-Depth Troubleshooting Guide
Q4: My this compound and persin peaks are completely co-eluting. How can I start to resolve them?
A4: Co-elution of isomers is a common challenge that can be addressed by focusing on enhancing the selectivity (α) of your chromatographic system. Selectivity is the measure of the relative retention of two compounds and is the most powerful parameter for improving the resolution of closely eluting peaks.
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Mobile Phase Optimization: The composition of the mobile phase is a critical factor influencing selectivity.
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Organic Modifier: Switching the organic solvent in your mobile phase can have a significant impact. If you are using acetonitrile, consider switching to methanol, or vice versa. These solvents exhibit different selectivities for various compounds.
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Solvent Strength: Decreasing the percentage of the organic modifier in the mobile phase will increase the retention time of your analytes, providing more opportunity for them to interact with the stationary phase and potentially improving separation.
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Column Chemistry: If modifying the mobile phase is insufficient, changing the stationary phase is the next logical step.
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Stationary Phase Selection: While C18 is a good starting point, other stationary phases can offer different selectivities. A phenyl-hexyl column, for instance, can provide alternative selectivity for compounds with double bonds due to π-π interactions.
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Q5: I have some separation, but the resolution is still below the desired baseline (Rs < 1.5). What's my next move?
A5: Once you have achieved partial separation, you can fine-tune your method by optimizing column efficiency (N) and further adjusting selectivity (α) and retention factor (k).
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Column Efficiency:
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Particle Size: Employing a column with smaller particles (e.g., sub-2 µm for UHPLC) will increase efficiency and lead to sharper peaks and better resolution.
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Column Length: Increasing the length of the column provides more theoretical plates, which can enhance resolution.
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Temperature:
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Effect on Resolution: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to improved mass transfer and potentially better resolution. However, the effect of temperature on selectivity can be compound-dependent, so it should be systematically evaluated.
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Flow Rate:
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Optimization: Reducing the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase. However, this will also increase the analysis time.
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The following table summarizes the general effects of key parameters on chromatographic resolution:
| Parameter | Change | Effect on Resolution (Rs) | Primary Factor Influenced |
| Mobile Phase | |||
| % Organic | Decrease | Generally Increases | Retention Factor (k), Selectivity (α) |
| Organic Solvent Type | Change (e.g., ACN to MeOH) | Can Increase or Decrease | Selectivity (α) |
| pH | Adjust away from pKa | Improves peak shape for ionizable compounds | Peak Shape, Selectivity (α) |
| Column | |||
| Length | Increase | Increases | Efficiency (N) |
| Particle Size | Decrease | Increases | Efficiency (N) |
| Stationary Phase | Change (e.g., C18 to Phenyl) | Can Increase or Decrease | Selectivity (α) |
| Temperature | Increase | Can Increase or Decrease | Efficiency (N), Selectivity (α) |
| Flow Rate | Decrease | Generally Increases | Efficiency (N) |
Q6: My this compound peak is tailing. What are the likely causes and solutions?
A6: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
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Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on the analyte, such as the hydroxyl group in this compound, causing tailing.
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Solution: Using a low pH mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups. However, given that this compound is acid-labile, the pH must be carefully controlled to avoid degradation. Alternatively, using an end-capped column or a column with a different stationary phase (e.g., a polymer-based column) can mitigate these interactions.
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Column Overload: Injecting too much sample can lead to peak distortion.
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Solution: Reduce the injection volume or dilute the sample.
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Mismatched Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
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Solution: Whenever possible, dissolve the sample in the initial mobile phase.
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Experimental Protocols
Protocol 1: Method Development for this compound Isomer Separation
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Initial Conditions:
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Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
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Mobile Phase A: Water with 0.1% Formic Acid (use with caution due to acid lability).
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Mobile Phase B: Acetonitrile.
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Gradient: 70% B to 90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Temperature: 30 °C.
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Detection: UV at 210 nm.
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Injection Volume: 5 µL.
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Optimization of Selectivity (α):
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Step 2a (Organic Modifier): Replace Acetonitrile with Methanol and run the same gradient. Compare the chromatograms to see if selectivity improves.
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Step 2b (Isocratic Hold): Based on the initial gradient, determine the approximate elution composition. Run an isocratic method at that composition to see if resolution improves. Adjust the isocratic percentage to optimize the retention factor (k) to be between 2 and 10.
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Optimization of Efficiency (N):
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If partial separation is achieved, switch to a column with a smaller particle size (e.g., 1.8 µm) or a longer column (e.g., 250 mm) to enhance efficiency.
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Temperature Optimization:
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Systematically vary the column temperature from 25 °C to 50 °C in 5 °C increments and observe the effect on resolution.
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Visualizations
Caption: A workflow for troubleshooting poor peak resolution in HPLC.
Caption: Relationships between key chromatographic parameters and resolution.
References
Minimizing Isopersin degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Isopersin degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation?
A1: this compound, with the chemical name (12Z,15Z)-1-hydroxy-4-oxo-heneicosa-12,15-dien-2-yl acetate, is a natural compound isolated from avocado idioblast oil cells.[1] It belongs to a class of fatty acid derivatives known as acetogenins (B1209576). Its instability is primarily due to two factors:
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Isomerization: this compound readily isomerizes to its more stable isomer, persin (B1231206).[1]
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Acid Lability: Both this compound and persin are highly sensitive to acidic conditions and can rapidly rearrange into an alkylfuran.[1]
Q2: What are the primary factors that cause this compound degradation during sample preparation?
A2: The main factors contributing to this compound degradation are:
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Low pH: Acidic environments will rapidly degrade this compound.[1] Studies on related avocado acetogenins show they are most stable at a pH of 7.0 or higher.
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Elevated Temperature: While avocado acetogenins show some resistance to heat, prolonged exposure to high temperatures can accelerate degradation and isomerization.[2] Lower temperatures are preferable for storage and extraction.
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Light Exposure: As unsaturated fatty acid derivatives, this compound may be susceptible to photodegradation. It is advisable to protect samples from light.
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Oxidation: The unsaturated aliphatic chain of this compound makes it potentially vulnerable to oxidation.
Q3: What are the recommended storage conditions for samples containing this compound?
A3: To ensure the stability of this compound, samples should be stored under the following conditions:
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Temperature: Store samples at low temperatures. For short-term storage, 4°C is recommended. For long-term storage, -20°C or -80°C is preferable.
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pH: Maintain a neutral to slightly alkaline pH (≥7.0).
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Light: Protect samples from light by using amber vials or wrapping containers in aluminum foil.
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Atmosphere: To prevent oxidation, consider storing samples under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound in the final extract. | Degradation due to acidic conditions. | Ensure all solvents and buffers used during extraction and analysis are at a neutral or slightly alkaline pH. Consider adding a buffer to your extraction solvent. |
| Isomerization to persin. | Minimize extraction time and temperature. Analyze samples as quickly as possible after preparation. Use an optimized HPLC method to separate this compound from persin. | |
| Thermal degradation. | Perform all extraction steps on ice or in a cold room. Use a rotary evaporator with a low-temperature water bath for solvent removal. | |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products (e.g., alkylfurans). | This is likely due to exposure to acidic conditions. Review and adjust the pH of all solutions. |
| Oxidative degradation products. | Add an antioxidant (e.g., BHT or tocopherol) to the extraction solvent. Purge storage vials with an inert gas. | |
| Photodegradation products. | Protect samples from light at all stages of the experiment. | |
| Inconsistent results between sample preparations. | Variability in sample matrix acidity. | Standardize the sample homogenization process and consider buffering the initial extraction slurry. |
| Incomplete extraction. | Ensure thorough homogenization of the sample tissue. Optimize the solvent-to-sample ratio and extraction time. |
Experimental Protocols
Protocol 1: Extraction of this compound from Avocado Idioblast Oil Cells
This protocol is designed to minimize degradation by controlling temperature and pH, and protecting the sample from light and oxygen.
Materials:
-
Ripe avocado fruit
-
Ten-Brock homogenizer
-
Nylon mesh (200 µm and 48 µm)
-
Centrifuge
-
Amber-colored collection tubes
-
Acetone (B3395972) (pre-chilled to 4°C, buffered to pH 7.5 with 10 mM Tris-HCl)
-
Hexane (B92381) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (neutral pH)
-
Butylated hydroxytoluene (BHT)
-
Nitrogen gas
Methodology:
-
Preparation: Perform all steps on ice and in a dimly lit environment. Add BHT to the buffered acetone to a final concentration of 0.05% (w/v) to inhibit oxidation.
-
Homogenization: Homogenize 3-5 g of avocado mesocarp tissue in 10-20 mL of the pre-chilled, buffered acetone solution using a Ten-Brock homogenizer until the tissue is completely fluidized.
-
Filtration: Filter the homogenate through a 200 µm nylon mesh to remove large debris. Wash the mesh with a small volume of cold, buffered acetone.
-
Second Filtration: Filter the resulting filtrate through a 48 µm nylon mesh to isolate the idioblast oil cells.
-
Extraction: Transfer the filtrate to a centrifuge tube. Add an equal volume of hexane. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection: Carefully collect the upper hexane layer, which contains the lipophilic compounds including this compound, and transfer it to a clean, amber-colored tube.
-
Solvent Evaporation: Evaporate the hexane under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution and Storage: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., methanol or isopropanol). Overlay with nitrogen gas, seal the tube tightly, and store at -80°C until analysis.
Protocol 2: HPLC Analysis of this compound and Persin
This method allows for the separation and quantification of this compound and its isomer, persin.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water is often effective.
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Gradient:
-
0-15 min: 80% B
-
15-25 min: Linear gradient to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 80% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 25°C
Data Summary
Table 1: Influence of pH on the Stability of Avocado Acetogenins
| pH Condition | Relative Stability | Primary Degradation Pathway | Reference |
| Acidic (pH < 7.0) | Low | Rearrangement to alkylfurans | |
| Neutral to Alkaline (pH ≥ 7.0) | High | - |
Table 2: Influence of Temperature on the Stability of Avocado Acetogenins
| Temperature | Relative Stability | Primary Degradation Pathway | Reference |
| -80°C to 4°C | High | - | |
| 25°C | Moderate | Isomerization and gradual decline | |
| > 40°C | Low | Accelerated isomerization and degradation |
Visualizations
Caption: this compound degradation and isomerization pathways.
Caption: Recommended workflow for this compound sample preparation.
Caption: Inhibition of the EGFR signaling pathway by this compound.
References
Validation & Comparative
Unraveling the Efficacy of Isopersin and Its Synthetic Analogs: A Comparative Guide
A comprehensive analysis of Isopersin and its isomeric counterpart, Persin, reveals significant disparities in their biological activities. While this compound remains largely inert, Persin and its synthetic analogs demonstrate potent cytotoxic and anti-proliferative effects, primarily through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide delves into the comparative efficacy of these compounds, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a naturally occurring compound isolated from avocado idioblast oil cells, has been shown to be biologically inactive in insect bioassays. In stark contrast, its isomer, Persin, exhibits significant growth-inhibitory effects. This observation has spurred further investigation into Persin and the development of its synthetic analogs as potential therapeutic agents, particularly in oncology. This guide provides a detailed comparison of the efficacy of this compound with Persin and its synthetic derivatives, supported by experimental data from insect bioassays and in vitro cancer cell line studies.
Comparative Efficacy Data
The biological activity of this compound has been primarily contrasted with its isomer, Persin, in studies involving the beet armyworm, Spodoptera exigua. In the context of cancer research, the focus shifts entirely to Persin and its synthetic analogs due to this compound's lack of cytotoxic activity.
Insect Bioassay: Spodoptera exigua
| Compound | Concentration | Effect on Larval Survivorship | Effect on Larval Growth | Citation |
| This compound | 500 µg/g of diet | No effect | No effect | [1][2] |
| Persin | 500 µg/g of diet | No significant effect | Significant reduction | [1][2] |
In Vitro Cytotoxicity: Human Breast Cancer Cell Lines (MCF-7)
Due to its inert nature, this compound has not been a subject of extensive cytotoxicity studies. The following table summarizes the activity of Persin and a representative synthetic analog.
| Compound | Concentration | Effect | Citation |
| Persin | 27.6 µmol/L | Induces G2/M cell cycle arrest and apoptosis | [3] |
| Tetrahydropersin (analog) | Various | Causes G2/M cell cycle arrest and increases intracellular microtubule polymerization | |
| (4-nitrophenyl)-deshydroxypersin (analog) | Various | Prevents cell proliferation and induces G1 cell cycle arrest |
Experimental Protocols
Spodoptera exigua Bioassay
Objective: To assess the impact of this compound and Persin on the survival and growth of Spodoptera exigua larvae.
Methodology:
-
Insect Rearing: Spodoptera exigua larvae are reared from eggs on an artificial diet in a controlled environment.
-
Diet Preparation: An artificial diet is prepared using components such as soaked mungbean, baking yeast, methyl paraben, sorbic acid, ascorbic acid, casein, choline (B1196258) chloride, agar, and a vitamin stock solution. Test compounds (this compound or Persin) are incorporated into the diet at a concentration of 500 µg/g. A control diet without the test compounds is also prepared.
-
Bioassay: Neonate larvae are placed individually in containers with a portion of the prepared diet.
-
Data Collection: Larval survivorship is recorded daily. Larval weight is measured at specific time points to assess growth.
-
Analysis: The effects of this compound and Persin on larval survivorship and growth are compared to the control group.
In Vitro Cytotoxicity Assay (MCF-7 Cells)
Objective: To evaluate the cytotoxic effects of Persin and its synthetic analogs on human breast cancer cells.
Methodology:
-
Cell Culture: MCF-7 human breast adenocarcinoma cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum and antibiotics) in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of Persin or its synthetic analogs. A vehicle control (e.g., DMSO) is also included.
-
Cell Viability Assay (e.g., MTT Assay): After a predetermined incubation period, cell viability is assessed using an MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control-treated cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Microtubule Polymerization Assay
Objective: To determine the effect of Persin and its analogs on microtubule stability.
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., 1A9 ovarian cancer cells) are treated with different concentrations of the test compounds for a specified duration (e.g., 16 hours).
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble (unpolymerized) and polymerized tubulin fractions are separated by centrifugation.
-
Western Blot Analysis: The amount of tubulin in each fraction is quantified by Western blotting using an anti-tubulin antibody.
-
Analysis: An increase in the polymerized tubulin fraction in treated cells compared to control cells indicates that the compound promotes microtubule stabilization.
Cell Cycle Analysis
Objective: To investigate the effect of Persin and its analogs on cell cycle progression.
Methodology:
-
Cell Treatment: Cells are treated with the test compounds for a defined period.
-
Cell Fixation and Staining: Cells are harvested, fixed in ethanol, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest at that point.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for Persin and its cytotoxic analogs is the stabilization of microtubules. This disruption of microtubule dynamics leads to a cascade of downstream events, culminating in apoptosis. This compound, being inactive, is not known to modulate any specific signaling pathways.
Persin-Induced Apoptosis Pathway
Persin's stabilization of microtubules triggers a G2/M phase cell cycle arrest. This prolonged arrest activates the intrinsic apoptotic pathway, a process critically dependent on the pro-apoptotic BH3-only protein, Bim.
Caption: Persin-induced apoptotic signaling pathway.
Experimental Workflow for Efficacy Comparison
The following diagram illustrates the logical workflow for comparing the efficacy of this compound with Persin and its synthetic analogs.
Caption: Experimental workflow for comparing this compound and its analogs.
References
Cross-validation of Isopersin Bioactivity: A Comparative Guide for Researchers
A comprehensive analysis of Isopersin's cytotoxic effects across various cancer cell lines, supported by experimental data and detailed protocols.
This compound, a naturally occurring acetogenin (B2873293) found in avocado (Persea americana), has garnered significant interest in oncological research for its pro-apoptotic properties. This guide provides a comparative overview of the bioactivity of this compound (also referred to as Persin) across different cancer cell lines, offering a cross-validation resource for researchers, scientists, and drug development professionals. The data presented herein is compiled from multiple studies to facilitate a comprehensive understanding of this compound's therapeutic potential.
Bioactivity Comparison of this compound
The cytotoxic activity of this compound and related avocado extracts has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.
| Cell Line | Cancer Type | Compound | IC50 (µg/mL) | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | This compound (Persin) | - | ~27.6 | [1] |
| T-47D | Breast Ductal Carcinoma | This compound (Persin) | - | ~27.6 | [1] |
| MCF-10A | Normal Breast Epithelium | This compound (Persin) | No significant cytotoxicity observed at concentrations effective against cancer cells | [2] | |
| H1299 | Lung Carcinoma | Colored Avocado Seed Extract | 132.2 | - | [3] |
| A-549 | Lung Carcinoma | Avocado Seed Oil | >16.6 (most resistant) | - | [4] |
| LNCaP | Prostate Cancer | Colored Avocado Seed Extract | 19 (at 48h) | - | |
| PC-3 | Prostate Cancer | Avocado Extract | Growth inhibited | - | |
| HT-29 | Colon Adenocarcinoma | Colored Avocado Seed Extract | 67.6 | - | |
| Caco-2 | Colorectal Adenocarcinoma | Lipid-rich Avocado Seed Extract | 28 | - | |
| Huh-7 | Liver Carcinoma | Avocado Seed Oil | <16.6 (most susceptible) | - |
Note: Data for this compound (Persin) is primarily available for breast cancer cell lines. For other cancer types, data from various avocado extracts are presented to provide a comparative context. The composition of these extracts may vary, and the concentration of this compound within them is not always specified.
Experimental Protocols
The determination of cytotoxic activity and IC50 values is predominantly conducted using the MTT assay.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to obtain a range of desired concentrations.
-
Remove the culture medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Mechanism of Action
This compound exerts its anticancer effects primarily through the stabilization of microtubules. This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase. Prolonged cell cycle arrest subsequently triggers the intrinsic pathway of apoptosis. A key event in this process is the upregulation of the pro-apoptotic BH3-only protein Bim. Bim then activates the effector proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This initiates a caspase cascade, culminating in the activation of executioner caspases, such as caspase-3, and subsequent programmed cell death.
Conclusion
This compound demonstrates significant cytotoxic activity against various cancer cell lines, particularly those of breast cancer origin. Its mechanism of action, involving microtubule stabilization and induction of Bim-dependent apoptosis, presents a promising avenue for cancer therapy. However, the available data on its bioactivity across a wider range of cancer types is limited, with many studies utilizing crude avocado extracts rather than purified this compound. Further research with purified this compound is warranted to comprehensively evaluate its cross-cancer cell line bioactivity and to fully elucidate its therapeutic potential. This guide serves as a foundational resource for such future investigations.
References
- 1. Nutrient Combo In Avocados May Inhibit Prostate Cancer - BioSpace [biospace.com]
- 2. cyprusjmedsci.com [cyprusjmedsci.com]
- 3. In Vitro Antioxidant and Cancer Inhibitory Activity of a Colored Avocado Seed Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical Characterization and Anticancer Potential of Avocado Seed Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isopersin and Other Avocado Bioactives
For Researchers, Scientists, and Drug Development Professionals
Avocado (Persea americana) is a fruit rich in a diverse array of bioactive compounds with potential therapeutic applications. While much research has focused on well-known constituents like fatty acids, carotenoids, and polyphenols, lesser-known compounds such as the acetogenin (B2873293) Isopersin are also present. This guide provides a comparative analysis of this compound and other major avocado bioactives, summarizing available quantitative data, detailing experimental protocols for assessing their activities, and visualizing their mechanisms of action through signaling pathway diagrams.
Quantitative Bioactivity Data
Direct quantitative experimental data on the biological activities of this compound is currently limited in publicly available scientific literature. However, data for its isomeric compound, persin (B1231206), and other major classes of avocado bioactives provide a basis for comparison. The following tables summarize key quantitative findings on the cytotoxic, antioxidant, and anti-inflammatory properties of various avocado-derived compounds and extracts.
Table 1: Cytotoxicity of Avocado Acetogenins (B1209576) Against Cancer Cell Lines
| Bioactive Compound/Extract | Cell Line | Assay | IC50 / GI50 (µg/mL) | Reference |
| Acetogenin-rich Extract | Hepatocellular Carcinoma (HEPG2) | MTT | 8.1 | [1] |
| Acetogenin-rich Extract | Breast Adenocarcinoma (MCF7) | MTT | 52.1 | [1] |
| Acetogenin-rich Extract | Colorectal Cancer (HT29) | MTT | 11.3 | [1] |
| (2S,4S)-2,4-dihydroxyheptadec-16-enyl acetate | Oral Cancer (83-01-82CA) | Methylene Blue | 38 µM | [2] |
| (2S,4S)-2,4-dihydroxyheptadec-16-ynyl acetate | Oral Cancer (83-01-82CA) | Methylene Blue | 60 µM | [2] |
| Persin | Breast Cancer Cell Lines | Not Specified | Cytotoxic effects reported | [3] |
| This compound | Various | Not Specified | No quantitative data available |
Table 2: Antioxidant Capacity of Avocado Extracts
| Avocado Part | Assay | Antioxidant Capacity | Reference |
| Peel (Hass, ripe) | DPPH | 71.03 mg AAE/g | [4] |
| Peel (Hass, ripe) | FRAP | 3.05 mg AAE/g | [4] |
| Seed (Hass, ripe) | DPPH | Not specified | [5] |
| Seed (Hass, ripe) | ORAC | High antioxidant capacity reported | [5] |
| Pulp (Hass, ripe) | DPPH | Lower than seed and peel | [5] |
| Pulp (Hass, ripe) | ORAC | Lower than seed and peel | [5] |
AAE: Ascorbic Acid Equivalents; GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; TE: Trolox Equivalents.
Table 3: Anti-inflammatory Activity of Avocado Extracts
| Avocado Part | Assay | Activity | Reference |
| Seed Extract | Inhibition of pro-inflammatory mediators | Inhibitory activity at low µg/mL concentrations | [6] |
| Seed Extract | Inhibition of Nitric Oxide (NO) production | Reported anti-inflammatory effects | [7] |
| Pulp Extract | Inhibition of inflammatory markers | Reduction of COX-2 and NF-κB reported | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following are protocols for key experiments cited in the evaluation of avocado bioactives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][8][9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, other bioactives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of antioxidants.[10]
Protocol:
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol, ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).
-
Reaction Mixture: Add a specific volume of the sample solution to the DPPH solution and mix thoroughly.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in stimulated macrophages (e.g., RAW 264.7 cells).[11][12]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Compound and Stimulant Treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the accumulation of nitrite (a stable product of NO) using the Griess reagent.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Avocado bioactives exert their effects through various cellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key pathways modulated by these compounds.
Avocado acetogenins have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in cancer cells, leading to reduced cell proliferation and survival.[2]
Various bioactive compounds in avocado, such as polyphenols, can inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition leads to a decrease in the expression of pro-inflammatory genes.[7]
This workflow illustrates the key steps involved in determining the cytotoxic effects of avocado bioactives on cancer cell lines using the MTT assay.
Conclusion
The bioactive compounds found in avocados, including acetogenins, polyphenols, and carotenoids, demonstrate significant potential in anticancer, antioxidant, and anti-inflammatory applications. While quantitative data for this compound remains elusive, its structural similarity to persin suggests it may possess comparable biological activities, a hypothesis that warrants further investigation. The provided data and protocols offer a foundation for researchers to build upon in the exploration of these promising natural compounds for drug development and therapeutic use. Future research should prioritize the isolation and comprehensive biological evaluation of this compound to fully elucidate its potential and enable a more direct comparison with other avocado bioactives.
References
- 1. benchchem.com [benchchem.com]
- 2. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PERSIN - A PHYTOCHEMICAL IN AVOCADO FRUIT: ITS ROLE AS A NUTRACEUTICAL OR PLANT TOXIN IN NUTRITION - UNIVERSITY OF ILLINOIS [portal.nifa.usda.gov]
- 4. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Aliphatic acetogenin constituents of avocado fruits inhibit human oral cancer cell proliferation by targeting the EGFR/RAS/RAF/MEK/ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
Validating the Mechanism of Action of Isopersin, a Novel MEK1/2 Inhibitor, In Vitro: A Comparative Guide
This guide provides a comprehensive framework for the in vitro validation of Isopersin, a novel and selective inhibitor of the mitogen-activated protein kinase kinase (MEK1/2). The performance of this compound is objectively compared with Trametinib, a well-established, FDA-approved MEK inhibitor, to benchmark its potency, selectivity, and cellular activity. The methodologies and data presented herein are intended to provide researchers, scientists, and drug development professionals with a robust template for validating the mechanism of action of targeted kinase inhibitors.
Biochemical Potency and Selectivity
A primary validation step for any targeted inhibitor is to determine its direct inhibitory activity against the purified target enzyme and to assess its selectivity against other related kinases. This compound was profiled against purified MEK1 kinase and a panel of other common kinases to determine its potency and specificity.
Comparative Biochemical Potency
The half-maximal inhibitory concentration (IC50) of this compound against MEK1 was determined using a cell-free kinase assay and compared directly to Trametinib.[1] Lower IC50 values indicate higher potency.
| Compound | Target Kinase | Biochemical IC50 (nM) | Assay Type |
| This compound | MEK1 | 1.9 | Radiometric Kinase Assay[2] |
| Trametinib | MEK1 | 0.92[1] | Radiometric Kinase Assay[1] |
Kinase Selectivity Profile
To assess selectivity, this compound was screened against a panel of related kinases at a concentration of 1 µM. The data demonstrates that this compound is highly selective for MEK1, showing minimal inhibition of other kinases, a critical feature for reducing off-target effects.
| Kinase Target | This compound % Inhibition @ 1µM |
| MEK1 | 98% |
| ERK2 | < 5% |
| JNK1 | < 2% |
| p38α | < 5% |
| AKT1 | < 1% |
| CDK2 | < 10% |
Cellular Mechanism of Action: Target Engagement and Pathway Inhibition
To confirm that this compound engages its intended target in a cellular context, its effect on the downstream signaling pathway was measured. As a MEK1/2 inhibitor, this compound is expected to block the phosphorylation of ERK1/2. This was assessed in HT-29 human colon cancer cells, which harbor a BRAF mutation leading to constitutive activation of the MAPK pathway.[1]
Inhibition of ERK Phosphorylation
The half-maximal effective concentration (EC50) for the inhibition of ERK phosphorylation (p-ERK) was determined by In-Cell Western analysis. This assay measures the functional consequence of MEK inhibition within the cell.
| Compound | Cellular p-ERK Inhibition EC50 (nM) | Cell Line |
| This compound | 15.5 | HT-29 |
| Trametinib | 10.2 | HCT116 |
The signaling pathway targeted by this compound is illustrated below.
Figure 1. this compound inhibits the MAPK signaling pathway by targeting MEK1/2.
Functional Cellular Outcome: Anti-Proliferative Activity
The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. The anti-proliferative activity of this compound was compared with Trametinib across a panel of cancer cell lines with known MAPK pathway mutations.
Comparative Anti-Proliferative IC50 Values
Cell viability was assessed after 72 hours of continuous exposure to each compound. The IC50 values represent the concentration required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | This compound IC50 (nM) | Trametinib IC50 (nM) |
| A375 | Melanoma (BRAF V600E) | 2.5 | 0.52 |
| HT-29 | Colon (BRAF V600E) | 5.1 | 0.9 |
| PANC-1 | Pancreatic (KRAS G12D) | 20.8 | 3.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: In Vitro Radiometric Kinase Assay (for Biochemical IC50)
This assay measures the direct inhibition of purified MEK1 enzyme activity.
-
Reaction Setup : The kinase reaction is performed in a 96-well plate. Each well contains MEK1 enzyme, a kinase buffer (including ATP and MgCl2), and the substrate (inactive ERK2).
-
Compound Addition : this compound or Trametinib is added in a series of 10-point dilutions. A DMSO control (vehicle) is included.
-
Initiation and Incubation : The reaction is initiated by adding radiolabeled [γ-³²P]ATP. The plate is incubated at 30°C for 30 minutes.
-
Termination : The reaction is stopped by adding phosphoric acid.
-
Detection : The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis : The percentage of inhibition relative to the DMSO control is calculated for each concentration. IC50 values are determined by fitting the dose-response curve using non-linear regression.
Protocol 2: Western Blot for p-ERK Inhibition (for Cellular EC50)
This protocol quantifies the reduction in ERK phosphorylation in cells following inhibitor treatment.
Figure 2. Workflow for determining cellular inhibition of ERK phosphorylation.
Protocol 3: Cell Viability (MTS) Assay (for Anti-Proliferative IC50)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating : Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach for 24 hours.
-
Compound Treatment : A dilution series of this compound or Trametinib is added to the wells. Vehicle-treated cells serve as a control.
-
Incubation : Plates are incubated for 72 hours at 37°C in a humidified CO2 incubator.
-
Reagent Addition : MTS reagent is added to each well, and the plates are incubated for 1-3 hours.
-
Data Acquisition : The absorbance is measured at 490 nm using a 96-well plate reader.
-
IC50 Calculation : Absorbance values are converted to percentage of viable cells relative to the vehicle control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Figure 3. Experimental workflow for the cell viability (MTS) assay.
References
Isopersin: A Compound with Limited Therapeutic Potential Compared to its Isomer, Persin
A comprehensive analysis of Isopersin reveals a significant lack of therapeutic activity when contrasted with its structural isomer, persin (B1231206). While persin demonstrates notable insecticidal and anticancer properties, this compound has not shown any significant biological effects in reported studies. This guide provides a detailed comparison of the available data on these two compounds, highlighting their differing therapeutic potentials.
Executive Summary
This compound, a natural compound isolated from avocado idioblast oil cells, has been the subject of limited scientific investigation. The available evidence suggests that this compound possesses little to no therapeutic potential. In direct comparative studies, it has been shown to be inactive as an insecticide against the beet armyworm (Spodoptera exigua), a pest that is susceptible to its isomer, persin. Furthermore, unlike persin, which has demonstrated anticancer activity by inducing apoptosis in human breast cancer cell lines, there is currently no scientific literature to support any therapeutic applications for this compound. This guide will delve into the specifics of these findings, presenting the available data in a clear and comparative format.
Comparative Analysis: this compound vs. Persin
The following table summarizes the key differences in the biological activities of this compound and its isomer, persin, based on available scientific literature.
| Feature | This compound | Persin |
| Chemical Formula | C₂₃H₄₀O₄ | C₂₃H₄₀O₄ |
| Source | Avocado idioblast oil cells | Avocado leaves and seeds |
| Insecticidal Activity | No effect on Spodoptera exigua larval survivorship or growth.[1] | Reduces larval growth of Spodoptera exigua.[1] |
| Anticancer Activity | No data available | Induces G2-M cell cycle arrest and apoptosis in human breast cancer cells.[2] |
| Mechanism of Action | Unknown due to lack of activity | Anticancer: Microtubule-stabilizing agent.[2][3][4] Insecticidal: Not definitively determined, but likely neurotoxic. |
Structural Relationship and Divergent Biological Activities
This compound and persin are structural isomers, meaning they share the same molecular formula but differ in the arrangement of their atoms. This subtle difference in their chemical architecture has a profound impact on their biological activity.
Experimental Protocols
Spodoptera exigua Artificial Diet Bioassay
The following is a representative protocol for an artificial diet bioassay used to assess the insecticidal activity of compounds against Spodoptera exigua, based on common methodologies. The specific protocol from the 1998 study by Rodriguez-Saona et al. was not available in its entirety.
Objective: To evaluate the effect of a test compound on the survival and growth of S. exigua larvae.
Materials:
-
Spodoptera exigua eggs or neonate larvae.
-
Artificial diet medium (e.g., a pinto bean-based or soy flour-based diet).
-
Test compound (e.g., this compound or persin) dissolved in a suitable solvent (e.g., acetone).
-
Control solvent.
-
Rearing containers (e.g., multi-well plates or small cups).
-
Incubator set to appropriate conditions (e.g., 25-27°C, 60-70% relative humidity, 16:8 light:dark photoperiod).
Procedure:
-
Diet Preparation: Prepare the artificial diet according to a standard recipe. While the diet is still liquid, incorporate the test compound at the desired concentration. A control diet should be prepared with the solvent alone.
-
Dispensing Diet: Dispense the treated and control diets into the rearing containers and allow them to solidify.
-
Larval Infestation: Place one neonate larva into each container.
-
Incubation: Place the containers in an incubator under controlled environmental conditions.
-
Data Collection: Monitor the larvae daily for mortality. After a set period (e.g., 7-10 days), record larval mortality and weigh the surviving larvae.
-
Analysis: Compare the larval mortality and weight gain between the treatment and control groups to determine the insecticidal activity of the test compound.
Signaling Pathways and Mechanisms of Action
This compound
Due to the lack of observed biological activity, the mechanism of action for this compound remains unknown.
Persin
Anticancer Mechanism: Persin's anticancer activity stems from its ability to act as a microtubule-stabilizing agent.[2][3][4] This action disrupts the normal dynamics of microtubule polymerization and depolymerization, which are crucial for cell division. The stabilization of the microtubule network leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[2]
Insecticidal Mechanism: The precise insecticidal mechanism of persin has not been fully elucidated. However, many natural and synthetic insecticides, such as pyrethrins, exert their effects by targeting the nervous system of insects.[5][6] A common mode of action is the disruption of voltage-gated sodium channels in nerve cells, leading to hyperexcitation, paralysis, and death.[5][6] It is plausible that persin may act through a similar neurotoxic mechanism, though further research is needed for confirmation.
Conclusion
Based on the currently available scientific evidence, this compound does not exhibit the therapeutic potential observed in its isomer, persin. While persin has demonstrated clear insecticidal and promising anticancer activities, this compound has been found to be inactive in the contexts studied. The stark contrast in the biological effects of these two isomers underscores the critical role of stereochemistry in determining the pharmacological properties of a compound. For researchers and drug development professionals, the case of this compound and persin serves as a compelling example of how minor structural variations can lead to vastly different biological outcomes, with this compound, in this instance, representing a compound with limited therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. Microtubule-stabilizing properties of the avocado-derived toxins (+)-(R)-persin and (+)-(R)-tetrahydropersin in cancer cells and activity of related synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Permethrin? [synapse.patsnap.com]
- 6. What is the mechanism of Pyrethrins? [synapse.patsnap.com]
Limited Data Available for Comprehensive Statistical Analysis of Isopersin's Biological Effects
A thorough review of available scientific literature reveals a significant scarcity of data on the biological effects of Isopersin, preventing a comprehensive statistical comparison with alternative compounds. Research on this particular compound appears to be limited, with current information insufficient to construct a detailed guide for researchers, scientists, and drug development professionals as requested.
The primary available study focuses on the isolation and identification of this compound from avocado idioblast oil cells and its comparative effect on the larval growth of the beet armyworm (Spodoptera exigua)[1]. This research indicates that this compound, a newly isolated compound, exhibited no significant effects on either the survivorship or growth of the larvae in artificial diet bioassays[1].
In contrast, its isomer, persin, demonstrated a reduction in larval growth at equivalent concentrations[1]. The study also noted the instability of this compound, which readily isomerizes to persin[1]. Furthermore, both compounds were found to be labile in acidic conditions, rearranging into an alkylfuran[1].
Due to the lack of further published experimental data, it is not possible to provide a detailed statistical analysis, comparison tables, experimental protocols for a range of biological assays, or visualizations of signaling pathways related to this compound. The core requirements for a comparative guide, including quantitative data on performance against other alternatives and detailed methodologies, cannot be fulfilled at this time.
Further research and publication of data on the biological activities and potential mechanisms of action of this compound are necessary before a comprehensive statistical analysis and comparison guide can be developed.
References
Independent Verification of Isopersin: A Review of Publicly Available Research
A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of research into the therapeutic applications of Isopersin in the context of human or animal drug development. As a result, the creation of a detailed comparison guide with experimental data, protocols, and signaling pathways, as requested, is not feasible at this time.
Our investigation sought to identify published studies on this compound's efficacy, safety, and mechanism of action to compare it with potential alternatives. However, the scientific and medical research databases contain no evidence of this compound being evaluated in preclinical or clinical settings for any therapeutic purpose. The existing research on this compound is limited to its isolation from avocado idioblast oil cells and its observed effects on insects. One study noted that this compound did not affect the survival or growth of early-instar beet armyworm larvae.
While this compound itself has not been the subject of therapeutic investigation, its isomer, persin (B1231206) , has been explored for its potential in cancer treatment. A study published in Molecular Cancer Therapeutics demonstrated that persin, also found in avocado leaves, exhibits in vivo activity in the mammary gland and can induce apoptosis (programmed cell death) in human breast cancer cell lines.[1] This research on a related compound suggests that phytochemicals from avocado have been a source of interest for drug discovery. However, it is crucial to note that these findings are specific to persin and cannot be extrapolated to this compound.
The absence of published data on this compound's pharmacology, mechanism of action in mammalian systems, and comparative efficacy studies prevents the construction of the requested comparison guide. The core requirements, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled without a foundational body of research.
For researchers, scientists, and drug development professionals, this indicates that this compound remains an unexplored compound in the realm of human and animal therapeutics. Future research would be required to first establish any pharmacological activity and a potential mechanism of action before any comparative studies could be undertaken.
References
Safety Operating Guide
Prudent Disposal of Isopersin: A Guide for Laboratory Professionals
The proper disposal of Isopersin, a compound isolated from avocado idioblast oil cells, is a critical aspect of laboratory safety and environmental responsibility.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on established best practices for the disposal of research chemicals is imperative. This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the responsible management of this compound waste.
Physicochemical Data of this compound
A summary of the available physicochemical properties of this compound is presented below. This information is crucial for understanding its potential behavior and for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C23H40O4 | [2][3] |
| Molar Mass | 380.56 g/mol | [2][3] |
| IUPAC Name | [(12Z,15Z)-1-hydroxy-4-oxohenicosa-12,15-dien-2-yl] acetate | [2] |
Hazard Assessment and Safety Precautions
In the absence of specific toxicity and hazard data for this compound, it must be handled as a potentially hazardous substance. General principles of chemical safety should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with all local, state, and federal regulations. Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[4][5][6]
-
Waste Identification and Segregation:
-
Classify all materials contaminated with this compound (e.g., unused compound, solutions, contaminated labware) as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent accidental reactions. It is advisable to store it with other non-halogenated organic waste.
-
-
Waste Containerization:
-
Use a designated, chemically compatible, and leak-proof container for this compound waste. High-density polyethylene (B3416737) (HDPE) or glass containers with secure screw-top lids are recommended.[5][7]
-
Ensure the container is in good condition and free from any damage.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".
-
The label should also include the date when waste accumulation began and indicate any other components of the waste mixture (e.g., solvents).
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from heat or ignition sources.
-
-
Arranging for Disposal:
-
Empty Container Disposal:
-
Containers that held pure this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.[5]
-
After triple-rinsing, the container can be managed as non-hazardous waste according to your institution's guidelines.
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific waste disposal policies and procedures and adhere to all applicable regulations.
References
- 1. Isolation, identification, and biological activity of this compound, a new compound from avocado idioblast oil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H40O4 | CID 44584048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Isoproterenol
Disclaimer: The following information is provided for research and informational purposes only. It is not a substitute for a comprehensive risk assessment and the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult the Safety Data Sheet (SDS) for Isoproterenol hydrochloride and adhere to your local, state, and federal regulations.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Isoproterenol. The procedural guidance herein is intended to promote safe laboratory practices and ensure regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Isoproterenol hydrochloride is a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It is crucial to use appropriate personal protective equipment to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Inspect before each use. Employ proper glove removal technique to avoid skin contact.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Ensure full coverage to prevent splashes.[1][2] |
| Skin and Body Protection | Laboratory coat | To be worn at all times within the laboratory.[1] |
| Respiratory Protection | NIOSH-approved respirator | Use in well-ventilated areas. If dust formation is likely, a respirator is necessary.[1][2] |
Safe Handling and Operational Plan
Adherence to proper handling procedures is critical for minimizing exposure and maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Work in a designated, clean, and uncluttered area, preferably within a chemical fume hood or other well-ventilated space.[1][2]
-
Weighing: When weighing the compound, which is typically a white crystalline powder, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.[2][4]
-
Reconstitution: When preparing solutions, slowly add the solvent to the Isoproterenol powder to prevent splashing.
-
Personal Hygiene: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[4] After handling, thoroughly wash hands and any exposed skin with soap and water.[1][5]
-
Post-Handling: Clean all equipment and the work area thoroughly after use.
Storage: Store Isoproterenol hydrochloride in a tightly closed, light-resistant container in a dry, cool, and well-ventilated place.[2][6] It should be protected from light.[2]
Disposal Plan
Proper disposal of Isoproterenol and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Segregation: Collect all waste materials, including unused compounds, contaminated PPE, and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[4] Contact your institution's EHS department for specific disposal procedures.
-
Container Management: Do not reuse empty containers. Puncture containers to prevent re-use before disposal in an authorized landfill.[4]
Experimental Protocol Example: Induction of Myocardial Infarction in a Rodent Model
Isoproterenol is frequently used in research to induce experimental myocardial infarction in animal models.[7][8] The following is a generalized example of such a protocol. Doses and specific procedures will vary based on the research objectives and animal model.
Objective: To induce myocardial injury in a rat model using Isoproterenol.
Materials:
-
Isoproterenol hydrochloride
-
Sterile saline solution
-
Syringes and needles for administration
-
Appropriate animal handling and monitoring equipment
Methodology:
-
Animal Preparation: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Isoproterenol Solution Preparation: Prepare a fresh solution of Isoproterenol hydrochloride in sterile saline on the day of the experiment. Isoproterenol can oxidize at a neutral pH, so it is advisable to use a slightly acidic saline solution.[7]
-
Administration: Administer Isoproterenol via subcutaneous injection. Dosing can vary significantly, with high doses (e.g., 85-150 mg/kg body weight) often used to induce myocardial infarction, sometimes given in two consecutive doses.[7]
-
Monitoring: Following administration, closely monitor the animals for any adverse effects.
-
Endpoint Analysis: After a specified period, tissue and blood samples can be collected for analysis of cardiac biomarkers and histological examination of myocardial tissue.
Isoproterenol Signaling Pathway
Isoproterenol functions as a non-selective β-adrenergic receptor agonist.[5] Its primary mechanism of action involves the activation of a G-protein coupled receptor signaling cascade.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Potential of Molecular Hydrogen in Different Heart Failure Models: A Review [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
